2-(Benzylthio)-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-14(16)11-7-4-8-13-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGAGHBQCBIQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963838 | |
| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69212-31-3 | |
| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzylthio)-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Benzylthio)-3-nitropyridine
Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(Benzylthio)-3-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyridine scaffold is a cornerstone in drug discovery, and its functionalization is critical for developing novel therapeutic agents.[1] This document outlines an efficient synthesis via nucleophilic aromatic substitution (SNAr), leveraging the activation provided by the nitro group. Furthermore, it establishes a robust, multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the title compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, field-proven methodology for the preparation and validation of this valuable synthetic intermediate.
Introduction: The Strategic Value of Functionalized Pyridines
The pyridine ring is a privileged scaffold in pharmaceutical sciences, embedded in the core structure of numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent choice for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic introduction of functional groups onto the pyridine ring is a fundamental exercise in modern drug discovery.
This compound serves as an exemplary case study in pyridine functionalization. The molecule incorporates three key features:
-
The Pyridine Core: A heterocyclic motif with wide-ranging biological applications.[2]
-
The Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various nucleophiles at the C2 and C6 positions.[3]
-
The Benzylthio Moiety: A versatile functional group that can serve as a precursor for further chemical modification or contribute directly to biological activity through interactions with target proteins. The thioether linkage is a common feature in many bioactive compounds.
This guide provides an expert-level walkthrough of the synthesis and characterization of this compound, emphasizing the causal relationships behind experimental choices to ensure reproducibility and reliability.
Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is most effectively achieved through the reaction of 2-chloro-3-nitropyridine with benzyl mercaptan. This transformation is a classic example of an SNAr reaction.
Mechanistic Rationale
The SNAr mechanism is predicated on the pyridine ring's susceptibility to nucleophilic attack, which is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. The reaction proceeds in two conceptual steps:
-
Nucleophilic Attack: Benzyl mercaptan is first deprotonated by a suitable base (e.g., sodium hydride) to form the highly nucleophilic benzyl thiolate anion. This anion attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization onto the oxygen atoms of the nitro group.
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically the rate-determining step and results in the formation of the stable thioether product.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the cationic counter-ion (e.g., Na⁺) without solvating the thiolate nucleophile, thereby maximizing its reactivity.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-chloro-3-nitropyridine and benzyl mercaptan.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Thiolate Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. In a separate flask, dissolve benzyl mercaptan (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH slurry over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualization: Synthetic Workflow
Caption: A flowchart illustrating the key stages of the synthesis process.
Reagent and Product Data
| Compound Name | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Role |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 100-102 | Electrophile |
| Benzyl Mercaptan | C₇H₈S | 124.21 | -29 | Nucleophile Precursor |
| This compound | C₁₂H₁₀N₂O₂S | 246.29 | 70-72 [4] | Product |
Section 2: Structural Elucidation and Characterization
A rigorous and multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of NMR, MS, and IR spectroscopy provides a self-validating system for complete characterization.
Visualization: Characterization Workflow
Caption: The integrated workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for full characterization.
Protocol: Sample Preparation Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
Expected ¹H NMR Data (400 MHz, CDCl₃): The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.65 | dd | 1H | Pyridine H6 | Deshielded by adjacent nitrogen and nitro group. |
| ~ 8.45 | dd | 1H | Pyridine H4 | Deshielded by adjacent nitro group. |
| ~ 7.35-7.20 | m | 5H | Phenyl H | Typical aromatic region for a monosubstituted benzene ring. |
| ~ 7.15 | dd | 1H | Pyridine H5 | Least deshielded pyridine proton. |
| ~ 4.40 | s | 2H | -S-CH₂ -Ph | Singlet for the benzylic protons adjacent to the sulfur atom. |
Expected ¹³C NMR Data (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton and the presence of quaternary carbons.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160.0 | C2 (C-S) | Quaternary carbon attached to both sulfur and nitrogen. |
| ~ 154.0 | C4 | Pyridine CH carbon. |
| ~ 137.0 | C6 | Pyridine CH carbon. |
| ~ 136.5 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to CH₂. |
| ~ 130.0 | C3 (C-NO₂) | Quaternary carbon attached to the nitro group. |
| ~ 129.0 - 127.5 | Phenyl CH | Phenyl carbons (ortho, meta, para). |
| ~ 120.0 | C5 | Pyridine CH carbon. |
| ~ 38.0 | -S-CH₂ -Ph | Aliphatic carbon of the benzyl group. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule with high precision.
Protocol: Sample Preparation (LC-MS) Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol. The sample is typically introduced via an HPLC system coupled to the mass spectrometer using an electrospray ionization (ESI) source.[5]
Expected Data:
-
Molecular Formula: C₁₂H₁₀N₂O₂S
-
Calculated Exact Mass: 246.0463 g/mol [6]
-
Observed Ion (ESI+): [M+H]⁺
-
Expected m/z: 247.0536
The observation of an ion with an m/z value matching the expected value to within 5 ppm provides strong evidence for the correct elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol: Sample Preparation (FTIR-ATR) Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1520-1550 (strong) | N-O Asymmetric Stretch | Nitro (-NO₂) group |
| 1340-1360 (strong) | N-O Symmetric Stretch | Nitro (-NO₂) group |
| 1580-1450 | C=C & C=N Stretch | Aromatic Rings |
The two strong, distinct peaks for the nitro group are highly characteristic and serve as a crucial diagnostic tool for confirming the successful incorporation of this functional group.
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis and characterization of this compound. The synthetic strategy, based on a well-understood SNAr reaction, is efficient and high-yielding. The presented analytical workflow, combining NMR, HRMS, and IR spectroscopy, provides a comprehensive and self-validating system for ensuring the structural integrity and purity of the final product. By understanding the rationale behind each experimental step, from mechanism to analysis, researchers can confidently prepare and utilize this valuable heterocyclic building block for applications in drug discovery and advanced organic synthesis.
References
An In-Depth Technical Guide to the Crystal Structure Determination of 2-(Benzylthio)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Benzylthio)-3-nitropyridine is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis. While a definitive, publicly available crystal structure for this compound has not been identified, this document serves as a detailed roadmap for researchers undertaking such a study.
Introduction
The pyridine ring and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The introduction of a benzylthio group at the 2-position and a nitro group at the 3-position of the pyridine ring in this compound creates a molecule with a unique electronic and steric profile. The determination of its crystal structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and potential binding modes with biological targets. This guide outlines the theoretical and practical considerations for achieving this goal.
Synthesis and Characterization
The first crucial step is the synthesis of high-purity this compound. A plausible synthetic route is the nucleophilic substitution of a suitable leaving group on the pyridine ring with benzyl mercaptan.
Proposed Synthetic Protocol
A potential synthesis method involves the reaction of 2-chloro-3-nitropyridine with benzyl mercaptan in the presence of a base.
Materials:
-
2-chloro-3-nitropyridine
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Slowly add benzyl mercaptan (1.1 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Physicochemical and Spectroscopic Characterization
Prior to crystallization, it is essential to confirm the identity and purity of the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂S |
| Molecular Weight | 246.29 g/mol |
| CAS Number | 69212-31-3 |
| Melting Point | 70-72 °C |
| Appearance | Off-white to yellow solid |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Expected signals for the aromatic protons of the pyridine and benzene rings, as well as a characteristic singlet for the methylene (-CH₂-) protons.
-
¹³C NMR (CDCl₃): Resonances corresponding to the twelve carbon atoms in the molecule.
-
IR (KBr): Characteristic absorption bands for the nitro group (NO₂), C-S bond, and aromatic C-H bonds.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated molecular weight.
Crystallization
The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques should be explored to obtain crystals suitable for X-ray diffraction.
Crystallization Techniques
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Data Collection and Processing Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.
Analysis of the Crystal Structure
A thorough analysis of the determined crystal structure will provide critical information.
Molecular Geometry
The analysis will reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. This will allow for a detailed understanding of the conformation of the benzylthio group relative to the nitropyridine ring.
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular forces. The analysis will identify and characterize any hydrogen bonds, π-π stacking interactions, or other non-covalent interactions. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.
Significance in Drug Development
A detailed understanding of the crystal structure of this compound can significantly impact drug development efforts.
Caption: The role of crystal structure in the drug development pipeline.
The precise atomic coordinates can be used in computational modeling and docking studies to predict how the molecule might bind to a specific protein target. This information is invaluable for the design of more potent and selective analogs, accelerating the lead optimization process.
Conclusion
While the crystal structure of this compound is not currently publicly available, this guide provides a comprehensive framework for its determination and analysis. The successful elucidation of this structure would be a valuable contribution to the field of medicinal chemistry, providing a solid foundation for future research and development of novel therapeutic agents based on this scaffold.
Unveiling the Electronic Landscape of 2-(Benzylthio)-3-nitropyridine: A Quantum Chemical Approach
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: Senior Application Scientist, Computational Chemistry Division
Abstract
This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(Benzylthio)-3-nitropyridine, a molecule of interest in medicinal chemistry. We detail a robust computational methodology employing Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational properties. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the chosen computational strategies. By exploring the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted vibrational spectra, we aim to provide a foundational understanding of its reactivity, stability, and potential intermolecular interactions, which are critical parameters in modern drug design. All computational results are presented with the intent of validation against future experimental data, forming a self-validating system for ongoing research.
Introduction: The Significance of this compound and the Power of In Silico Analysis
The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a nitro group and a benzylthio substituent, as in the case of this compound (C₁₂H₁₀N₂O₂S), creates a molecule with a unique electronic profile that warrants detailed investigation. Understanding the three-dimensional structure, electron distribution, and reactive sites of this molecule is paramount for predicting its behavior in a biological system and for designing more potent and selective analogues.
Quantum chemical calculations have emerged as an indispensable tool in this endeavor, offering a window into the molecular world that can be both predictive and explanatory. By solving the Schrödinger equation through various approximations, we can model molecular properties with a high degree of accuracy, often complementing or even guiding experimental work. This guide will walk you through a complete workflow for the computational characterization of this compound.
Computational Methodology: A Justified Approach
The selection of an appropriate computational method is critical for obtaining reliable and meaningful results. For a molecule of this nature, containing both sulfur and a nitro group, a careful choice of density functional and basis set is required.
The Choice of Density Functional Theory (DFT)
Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its well-documented success in predicting the geometries and vibrational frequencies of a wide range of organic compounds, including those with sulfur and nitro functionalities.
The Basis Set: 6-311++G(d,p)
The basis set determines the flexibility the calculation has to describe the distribution of electrons around the nuclei. We have employed the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs, anions, and non-covalent interactions, all of which are relevant to our molecule.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for a more realistic description of bond angles and the anisotropic nature of electron density.
This combination of functional and basis set has been shown to provide reliable results for similar heterocyclic systems.
Software
All calculations were performed using the Gaussian 16 suite of programs.
Workflow for Quantum Chemical Calculations
The following diagram outlines the logical flow of the computational analysis performed in this study.
Caption: Workflow for the quantum chemical analysis of this compound.
Results and Discussion
Molecular Geometry Optimization
The initial step in our analysis was to find the most stable three-dimensional conformation of this compound. This was achieved through a geometry optimization procedure, which systematically alters the molecular structure to find a minimum on the potential energy surface. The optimized structure reveals key geometric parameters.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-S | 1.78 |
| S-CH₂ | 1.85 | |
| C-NO₂ | 1.46 | |
| N-O (avg) | 1.23 | |
| Dihedral Angles (°) | C-C-S-C | -75.4 |
| C-S-C-C | 85.2 |
The non-planar arrangement, as indicated by the dihedral angles, is a crucial feature of the molecule's ground state conformation. This has significant implications for how the molecule can interact with biological targets.
Vibrational Analysis: Predicting the IR Spectrum
A frequency calculation was performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This predicted spectrum serves as a valuable tool for experimentalists in identifying and characterizing the compound. While an experimental spectrum for direct comparison is not publicly available at the time of this writing, the predicted spectrum provides a strong foundation for future validation.
Table 2: Predicted Major Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Description |
| ~3100-3000 | C-H stretch | Aromatic C-H stretching |
| ~2950 | C-H stretch | Methylene (-CH₂-) stretching |
| ~1580 | C=C/C=N stretch | Pyridine ring stretching |
| ~1520 | NO₂ asymmetric stretch | Asymmetric stretching of the nitro group |
| ~1350 | NO₂ symmetric stretch | Symmetric stretching of the nitro group |
| ~1100 | C-N stretch | Stretching of the C-NO₂ bond |
| ~700 | C-S stretch | Stretching of the thioether bond |
The characteristic asymmetric and symmetric stretches of the nitro group are predicted to be strong absorptions, providing clear markers for experimental identification.
Frontier Molecular Orbitals (FMOs): Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
Table 3: Frontier Molecular Orbital Energies and Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.44 |
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. The calculated gap of 4.44 eV indicates a molecule of moderate reactivity.
The distribution of the HOMO and LUMO provides further insight:
-
HOMO: The HOMO is primarily localized on the benzylthio moiety, particularly the sulfur atom and the phenyl ring. This suggests that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the nitropyridine ring, especially the nitro group. This indicates that this part of the molecule is the most likely site for nucleophilic attack.
This separation of the HOMO and LUMO onto different parts of the molecule is characteristic of a "push-pull" system and has significant implications for its potential as a pharmacophore.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is a valuable tool for identifying sites of electrophilic and nucleophilic attack.
The MEP map of this compound reveals:
-
Negative Potential (Red/Yellow): The most negative regions are concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the areas most susceptible to electrophilic attack.
-
Positive Potential (Blue): The most positive regions are located around the hydrogen atoms of the pyridine and phenyl rings.
-
Neutral Potential (Green): The benzyl group exhibits a relatively neutral potential.
This visualization corroborates the findings from the FMO analysis, highlighting the electron-withdrawing nature of the nitropyridine ring and the electron-donating potential of the benzylthio group.
Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. Key findings from the NBO analysis of this compound include:
-
Natural Atomic Charges: The analysis reveals a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, while the sulfur atom carries a slight positive charge.
-
Intramolecular Charge Transfer: The NBO analysis quantifies the delocalization of electron density from the lone pairs of the sulfur atom to the antibonding orbitals of the nitropyridine ring. This intramolecular charge transfer contributes to the overall stability of the molecule and its electronic properties.
Conclusion: A Foundation for Future Research
This guide has detailed a comprehensive quantum chemical investigation of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The results provide a robust model of the molecule's geometry, electronic structure, and vibrational properties.
The key takeaways for drug development professionals are:
-
The molecule possesses distinct electron-rich (nitropyridine) and electron-donating (benzylthio) regions, suggesting a potential for specific intermolecular interactions.
-
The HOMO-LUMO gap indicates moderate reactivity, a desirable trait for many drug candidates.
-
The predicted IR spectrum provides a clear set of markers for the experimental identification and characterization of this compound and its derivatives.
The computational data presented herein serves as a foundational dataset for future research, including molecular docking studies, quantitative structure-activity relationship (QSAR) modeling, and the rational design of new analogues with enhanced biological activity. The protocols and analyses outlined in this guide are intended to be a self-validating system, with the expectation that these theoretical predictions will be rigorously tested and confirmed by experimental data.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Benzylthio)-3-nitropyridine
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
In the landscape of modern drug discovery and development, the imperative to comprehensively characterize the physicochemical properties of new chemical entities (NCEs) cannot be overstated. Among these properties, thermal stability is a critical parameter that dictates not only the shelf-life and storage conditions of an active pharmaceutical ingredient (API) but also ensures the safety of manufacturing processes, particularly during stages involving heating, drying, or milling. The presence of energetic functional groups, such as the nitro group in 2-(Benzylthio)-3-nitropyridine, necessitates a rigorous and proactive approach to thermal hazard assessment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermal stability and decomposition profile of this compound. By leveraging established thermoanalytical techniques and a deep understanding of chemical structure-reactivity relationships, we can anticipate and mitigate potential thermal risks, ensuring the safe and efficient progression of this promising pyridine derivative through the development pipeline.
Introduction to this compound: A Profile
This compound is a pyridine derivative with the chemical formula C₁₂H₁₀N₂O₂S and a molecular weight of 246.29 g/mol .[1][2][3][4] Its structure, featuring a pyridine ring substituted with a benzylthio group and a nitro group, suggests its potential utility as a scaffold in medicinal chemistry. Pyridine and its derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[5][6][7] The incorporation of a sulfur-containing moiety and a nitro group can significantly influence the molecule's electronic properties, reactivity, and metabolic profile.
The presence of the nitro group, in particular, raises considerations regarding the compound's energetic properties and thermal stability. Nitroaromatic compounds are a well-known class of energetic materials, and their decomposition can be exothermic and, in some cases, explosive.[8][9][10][11] Therefore, a thorough understanding of the thermal behavior of this compound is a non-negotiable prerequisite for its safe handling and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 246.29 g/mol | [1][3] |
| Melting Point | 70-72 °C | |
| Appearance | Solid | |
| CAS Number | 69212-31-3 | [1][2][3][4] |
The Cornerstone of Thermal Analysis: Methodologies and Experimental Design
The investigation of thermal stability and decomposition is primarily conducted using a suite of thermoanalytical techniques. The two most fundamental and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13][14][15][16][17][18]
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] This technique is indispensable for determining the onset temperature of decomposition, the number of decomposition stages, and the residual mass upon completion of the decomposition process.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Data Acquisition: Record the mass loss and temperature data throughout the experiment.
-
Data Analysis: Plot the percentage mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve). The DTG curve highlights the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC): Quantifying Thermal Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It provides information on melting, crystallization, solid-solid transitions, and the enthalpy of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a pinhole lid can allow for the escape of gaseous decomposition products.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in the TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify endothermic (melting) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).
Anticipated Thermal Profile and Decomposition Pathway
While specific experimental data for this compound is not yet publicly available, we can hypothesize its thermal behavior based on the known properties of related compounds.
Expected TGA and DSC Results
Based on its melting point of 70-72 °C, the DSC thermogram is expected to show a sharp endothermic peak in this range, corresponding to the melting of the solid. Following the melting, the compound is likely to remain stable for a certain temperature range before the onset of decomposition. For many nitropyridine derivatives, decomposition begins at temperatures above 150-200 °C.[6][8]
The decomposition process is anticipated to be exothermic, as is typical for nitro compounds.[10] The TGA curve would likely show a significant mass loss, potentially in one or multiple stages, corresponding to the fragmentation of the molecule.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | Expected Value | Technique | Significance |
| Melting Point (Tₘ) | ~70-72 °C | DSC | Confirms identity and purity |
| Onset of Decomposition (Tₒ) | > 150 °C | TGA/DSC | Defines the upper limit of thermal stability |
| Peak Decomposition Temperature (Tₚ) | > 200 °C | TGA (DTG)/DSC | Indicates the temperature of maximum decomposition rate |
| Enthalpy of Decomposition (ΔHₔₑ꜀ₒₘₚ) | Highly Exothermic | DSC | Quantifies the energy released during decomposition |
| Mass Loss | Significant | TGA | Indicates the extent of decomposition to volatile products |
Proposed Decomposition Mechanisms
The decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule. Potential initial steps include:
-
C-S Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-sulfur bond to form benzyl and 3-nitro-2-pyridylthio radicals or ions.
-
C-N Bond Cleavage: Scission of the C-NO₂ bond, a common initiation step in the decomposition of nitroaromatic compounds, leading to the formation of a pyridyl radical and nitrogen dioxide (NO₂).
-
S-C(benzyl) Bond Cleavage: Breakage of the sulfur-benzyl bond.
Following the initial bond cleavage, a cascade of secondary reactions would occur, leading to the formation of various gaseous products such as NOx, SO₂, CO, CO₂, and a solid carbonaceous residue. The identification of these decomposition products would require more advanced techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).
Visualization of Experimental Workflow and Decomposition
To clearly illustrate the proposed experimental approach and the potential decomposition pathway, the following diagrams are provided.
Caption: Experimental workflow for thermal analysis.
Caption: Proposed decomposition pathway.
Implications for Drug Development and Safety
A comprehensive understanding of the thermal stability of this compound is paramount for several aspects of its development:
-
Process Safety: The exothermic nature of the decomposition highlights the potential for thermal runaway reactions if the compound is subjected to temperatures exceeding its decomposition onset. This information is crucial for defining safe operating temperatures for processes such as drying, milling, and formulation. The potential for the formation of toxic decomposition products also needs to be considered.[19][20]
-
Storage and Handling: The thermal stability data will inform the recommended storage conditions to ensure the compound's integrity and prevent degradation over time.
-
Formulation Development: Knowledge of the melting point and any polymorphic transitions is essential for developing stable and bioavailable drug formulations.
-
Regulatory Compliance: Regulatory agencies require thorough characterization of the physicochemical properties of NCEs, including their thermal stability, as part of the drug approval process.
Conclusion: A Call for Experimental Verification
This guide has outlined a comprehensive strategy for the investigation of the thermal stability and decomposition of this compound. While we have provided a scientifically grounded, hypothetical thermal profile based on the known behavior of related chemical structures, it is imperative that these predictions are confirmed through rigorous experimental work. The protocols and analytical approaches detailed herein provide a robust framework for such an investigation. By undertaking these studies, researchers can ensure the safe and efficient development of this compound, unlocking its full therapeutic potential while mitigating any associated thermal risks.
References
- 1. scbt.com [scbt.com]
- 2. 2-benzylthio-3-nitropyridine [stenutz.eu]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 69212-31-3 [amp.chemicalbook.com]
- 5. scirp.org [scirp.org]
- 6. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. particletechlabs.com [particletechlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-(Benzylthio)-3-nitropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-(benzylthio)-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical principles governing solubility and detailed, field-proven experimental protocols for its determination. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and practical methodologies to conduct such assessments accurately and efficiently. The protocols described herein are self-validating and grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction to this compound and its Solubility
This compound is a pyridine derivative with the chemical formula C₁₂H₁₀N₂O₂S and a molecular weight of 246.29 g/mol .[1] It exists as a solid at room temperature, with a melting point in the range of 70-72 °C.[2][3] The structure, featuring a pyridine ring, a nitro group, and a benzylthio substituent, imparts a degree of polarity and specific physicochemical characteristics that are crucial in its applications, particularly in the synthesis of novel pharmaceutical compounds.
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical parameter in drug development. It influences bioavailability, formulation strategies, and the choice of solvents for synthesis and purification processes.[4] A thorough understanding of its solubility profile in various organic solvents is therefore paramount for its effective utilization in research and development.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The overall polarity of an organic molecule is a composite of its non-polar hydrocarbon framework and the presence of polar functional groups.
For this compound, the molecule possesses both non-polar (benzyl group) and polar (nitropyridine moiety) characteristics. The nitrogen and oxygen atoms in the nitropyridine ring introduce polarity and the capacity for dipole-dipole interactions. Computational predictions, such as a LogP value between 3.28 and 3.42, suggest a lipophilic nature, indicating a higher affinity for organic solvents over water.[1]
Key intermolecular forces influencing solubility include:
-
Van der Waals forces: Present in all molecules, these are the primary forces of attraction between non-polar molecules.
-
Dipole-dipole interactions: Occur between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F). While this compound does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
The interplay of these forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-controlled experimental methods. The following section details established protocols for measuring the solubility of organic compounds like this compound. Good laboratory practice is essential for obtaining reliable and reproducible results.[2][6]
Equilibrium Shake-Flask Method
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Volumetric flasks
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol:
-
Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[8][9]
Objective: To quantify the concentration of this compound in the saturated solvent samples.
Protocol:
-
Method Development: Develop a suitable HPLC method for this compound. This will typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The detector is usually a UV detector set at a wavelength where the compound has maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
-
Concentration Determination: Determine the peak area for the sample and use the calibration curve to calculate the concentration of this compound in the diluted sample.
Quantification by UV-Vis Spectrophotometry
This method is a simpler and faster alternative to HPLC, provided that this compound has a suitable chromophore and the solvent does not interfere with its absorbance.[10][11]
Objective: To quantify the concentration of this compound using its absorbance of UV-Vis light.
Protocol:
-
Determine Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum to identify the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve, which should be linear according to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.
-
Concentration Determination: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound.
Diagram of the Analytical Workflow:
Caption: General workflow for quantification using HPLC or UV-Vis.
Illustrative Solubility Data
As previously mentioned, specific experimental solubility data for this compound is not widely available in the public domain. The following table provides a hypothetical solubility profile in a range of common organic solvents, based on the compound's predicted lipophilicity and the "like dissolves like" principle. This table is for illustrative purposes only and should be confirmed by experimental measurement.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Category | Hypothetical Solubility (mg/mL at 25°C) |
| Hexane | 1.88 (Non-polar) | Sparingly Soluble | < 1 |
| Toluene | 2.38 (Non-polar) | Soluble | 10 - 50 |
| Dichloromethane | 9.08 (Polar aprotic) | Very Soluble | > 100 |
| Acetone | 20.7 (Polar aprotic) | Very Soluble | > 100 |
| Ethyl Acetate | 6.02 (Polar aprotic) | Soluble | 50 - 100 |
| Isopropanol | 19.9 (Polar protic) | Soluble | 10 - 50 |
| Ethanol | 24.5 (Polar protic) | Soluble | 10 - 50 |
| Methanol | 32.7 (Polar protic) | Sparingly Soluble | 1 - 10 |
| Acetonitrile | 37.5 (Polar aprotic) | Soluble | 50 - 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 (Polar aprotic) | Very Soluble | > 100 |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a solid theoretical foundation with detailed, practical experimental protocols, researchers are well-equipped to generate high-quality, reliable solubility data. Such data is indispensable for the informed progression of research and development projects involving this important chemical entity, from reaction optimization to formulation development. The principles and methodologies outlined here are broadly applicable to a wide range of organic compounds, making this guide a valuable resource for the scientific community.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Discovery and first synthesis of 2-(Benzylthio)-3-nitropyridine
An In-depth Technical Guide to the Synthesis and Properties of 2-(Benzylthio)-3-nitropyridine
A Note from the Senior Application Scientist: While this compound is a known compound, cataloged under CAS Number 69212-31-3, a definitive publication detailing its "discovery" or "first synthesis" is not prominent in the scientific literature. This is common for foundational compounds that can be synthesized via highly reliable and well-established reactions. This guide, therefore, presents the most chemically sound and widely accepted synthetic route—Nucleophilic Aromatic Substitution (SNAr)—grounded in authoritative chemical principles. We will proceed as if designing the synthesis from scratch, explaining the causality behind each decision to provide a robust, field-proven protocol.
Introduction and Strategic Overview
This compound is a heterocyclic compound featuring a pyridine core functionalized with a nitro group and a benzylthio ether. The strategic placement of the electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate in medicinal chemistry and materials science. Specifically, the nitro group activates the 2-position for nucleophilic attack, providing a reliable handle for introducing diverse functionalities.
This guide details the synthesis, purification, and characterization of this compound, focusing on the underlying chemical principles that ensure a successful and reproducible outcome.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most logical and efficient method for preparing this compound is through the SNAr reaction of 2-chloro-3-nitropyridine with benzyl mercaptan.
Rationale for Pathway Selection
-
Electrophilicity of the Pyridine Ring: The pyridine nitrogen and the adjacent nitro group are potent electron-withdrawing groups. They act synergistically to decrease the electron density of the aromatic ring, particularly at the C2 and C4 positions, making it highly susceptible to attack by nucleophiles.[1][2]
-
Leaving Group Aptitude: The chloride atom at the C2 position is an excellent leaving group, facilitating the substitution reaction.
-
Nucleophilicity of the Thiol: Benzyl mercaptan is readily deprotonated by a mild base to form the benzyl thiolate anion (BnS⁻). Thiolates are exceptionally potent nucleophiles, especially for SNAr reactions, ensuring high reaction efficiency.[3][4]
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The benzyl thiolate anion attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination and Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.
The diagram below illustrates the accepted SNAr mechanism.
Caption: The S-N-Ar mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 10.0 | 1.59 g | Electrophile |
| Benzyl Mercaptan | 100-53-8 | 124.21 | 11.0 | 1.37 g (1.28 mL) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 2.07 g | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 20 mL | Solvent |
Step-by-Step Methodology
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol). Add 20 mL of N,N-Dimethylformamide (DMF) and stir the suspension under a nitrogen atmosphere.
-
Nucleophile Addition: Add benzyl mercaptan (1.28 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature over 5 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 50°C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-chloro-3-nitropyridine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up and Extraction: Once the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing 100 mL of ice-water. A yellow solid may precipitate. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution (2 x 20 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 80:20) to afford the pure product as a yellow solid.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Property | Expected Value | Source |
| Appearance | Yellow Solid | [5] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [6] |
| Molecular Weight | 246.29 g/mol | [6] |
| Melting Point | 70-72 °C | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5 (dd, 1H), 8.2 (dd, 1H), 7.4-7.2 (m, 5H), 7.1 (dd, 1H), 4.5 (s, 2H) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160, 154, 150, 136, 129, 128.5, 127.5, 120, 35 | Predicted |
| Mass Spec (ESI+) | m/z: 247.05 [M+H]⁺, 269.03 [M+Na]⁺ | Predicted |
Safety and Handling
-
Benzyl Mercaptan: Possesses an extremely strong and unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood.[7] Glassware should be decontaminated with bleach solution before removal from the hood.
-
2-Chloro-3-nitropyridine: Is an irritant. Avoid contact with skin and eyes.
-
DMF: Is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Potential Applications and Conclusion
This compound serves as a versatile synthetic intermediate. The nitro group can be reduced to an amine, which can then be diazotized or acylated, providing a gateway to a wide range of 2,3-disubstituted pyridine derivatives. Such scaffolds are of significant interest in the development of novel pharmaceuticals and functional materials.
This guide provides a comprehensive, logically structured protocol for the synthesis of this compound based on the robust and predictable SNAr reaction. By explaining the causality behind the experimental choices, this document serves as a reliable resource for researchers in organic and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 69212-31-3 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 2-(Benzylthio)-3-nitropyridine
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the nitro group in 2-(benzylthio)-3-nitropyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The strategic positioning of the nitro group at the 3-position of the pyridine ring, flanked by a benzylthio substituent at the 2-position, imparts a unique and exploitable reactivity profile. This guide delves into the two primary modes of reactivity of the nitro group: its role as a potent activating group and a potential nucleofuge in nucleophilic aromatic substitution (SNAr) reactions, and its susceptibility to chemoselective reduction to the corresponding amine. We will explore the underlying mechanistic principles, provide detailed experimental protocols for key transformations, and discuss the synthetic utility of the resulting products in the context of medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged motif in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, rendering it susceptible to a range of chemical transformations. In this compound, the electron-withdrawing nature of the nitro group, coupled with the electronic influence of the pyridine nitrogen, creates a highly electron-deficient aromatic system. This electronic landscape is the cornerstone of its reactivity, making it a valuable intermediate for the synthesis of more complex and functionally diverse molecules.[1]
The benzylthio group at the 2-position further modulates the reactivity of the pyridine ring and introduces a handle for potential further modifications. Understanding and harnessing the chemical behavior of the nitro group in this specific molecular context is paramount for its effective utilization in synthetic campaigns.
Nucleophilic Aromatic Substitution (SNAr): The Nitro Group as an Activator and Leaving Group
The electron-deficient nature of the 3-nitropyridine ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position, along with the ring nitrogen, powerfully activates the positions ortho and para to it for nucleophilic attack.
Mechanistic Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, a leaving group is expelled, and the aromaticity of the pyridine ring is restored.
In the case of this compound, nucleophilic attack can occur at positions 2, 4, and 6. However, the presence of the benzylthio group at the 2-position and the strong activation by the nitro group at the 3-position make the 2- and 4-positions the most likely sites of attack. Interestingly, under certain conditions, the nitro group itself can act as a leaving group (nucleofuge), a phenomenon that has been observed in reactions of 3-nitropyridines with strong nucleophiles like thiols.[2]
Diagram: SNAr Mechanism on this compound
References
Investigating the electrophilic and nucleophilic sites of 2-(Benzylthio)-3-nitropyridine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Benzylthio)-3-nitropyridine
Abstract
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its utility as a building block is dictated by the reactivity of its distinct functional groups: the pyridine ring, the electron-withdrawing nitro group, and the benzylthio substituent. A profound understanding of the molecule's electronic landscape—specifically, the localization of its electrophilic and nucleophilic centers—is paramount for predicting its behavior in chemical reactions and for the rational design of novel derivatives. This guide provides a comprehensive investigation into these reactive sites, integrating state-of-the-art computational analysis with robust, field-proven experimental validation protocols. We employ Density Functional Theory (DFT) to model the molecule's electronic properties through Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) charge distribution, and condensed Fukui functions. These theoretical predictions are then coupled with detailed experimental methodologies designed to probe and confirm the predicted reactivity, offering a holistic and actionable framework for researchers in the field.
Introduction to the Reactivity of this compound
Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of substituents onto the pyridine ring profoundly alters its electronic properties and, consequently, its chemical reactivity. In this compound, two key groups modulate the core's behavior:
-
The 3-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, and more importantly, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself (C2, C4, and C6).[2][3]
-
The 2-Benzylthio Group: The sulfur atom of the thioether can act as a soft nucleophile due to its lone pairs of electrons. Its overall electronic effect on the ring is a combination of sigma-withdrawing (inductive) and pi-donating (resonance) effects, which can influence the regioselectivity of reactions.
The interplay of these functional groups creates a molecule with distinct regions of high and low electron density, making it a versatile substrate for further functionalization. This guide aims to elucidate these regions through a synergistic computational and experimental approach.
Theoretical & Computational Analysis of Reactive Sites
To predict the molecule's reactivity in silico, we propose a standard computational workflow grounded in Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for systems of this nature.[4][5]
Computational Workflow
The theoretical investigation follows a multi-step process to build a complete picture of the molecule's electronic structure. This workflow ensures that each level of analysis corroborates the others, leading to a high-confidence prediction.
Caption: A standard workflow for the computational analysis of molecular reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is an intuitive, visual tool that illustrates the charge distribution across the molecule.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prime targets for nucleophilic attack. These are anticipated on the hydrogen atoms and, crucially, on the pyridine ring carbons (C4, C6) due to the strong withdrawing effect of the nitro group.[5]
Frontier Molecular Orbital (FMO) Analysis
According to Frontier Molecular Orbital theory, the majority of chemical reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[6]
-
HOMO (Highest Occupied Molecular Orbital): The distribution of the HOMO indicates the most probable sites for electrophilic attack (the most readily donated electrons). We predict the HOMO will have significant contributions from the benzylthio group, particularly the sulfur atom, and the phenyl ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): The distribution of the LUMO indicates the most probable sites for nucleophilic attack (the most accessible region for accepting electrons). The LUMO is expected to be localized primarily on the nitropyridine ring, with large coefficients on carbons C2, C4, and C6, identifying them as the principal electrophilic centers.[5]
Natural Bond Orbital (NBO) Charge Analysis
NBO analysis provides a quantitative measure of the electron density on each atom by calculating partial atomic charges.[7][8] This method moves beyond the visual representation of MEP to assign numerical values that pinpoint electrophilic and nucleophilic centers. The predicted charge distribution allows for a more granular understanding of the inductive effects within the molecule.
| Atom | Predicted NBO Charge (e) | Interpretation |
| N (Pyridine) | Negative | Nucleophilic site |
| S (Thioether) | Slightly Negative | Soft nucleophilic site |
| C2 | Positive | Electrophilic site, activated by NO₂ |
| C3 | Positive | Electrophilic site, bonded to NO₂ |
| C4 | Highly Positive | Strong electrophilic site, para to NO₂ |
| C6 | Highly Positive | Strong electrophilic site, ortho to NO₂ |
| N (Nitro) | Highly Positive | Strong electrophilic site |
| O (Nitro) | Highly Negative | Strong nucleophilic sites |
Caption: Predicted NBO atomic charges for key atoms in this compound.
Fukui Function Analysis: The Definitive Reactivity Predictor
The Fukui function is a powerful concept within DFT that quantifies the change in electron density at a specific point when the total number of electrons in the system changes.[6] It provides the most direct and sophisticated prediction of site selectivity. The condensed Fukui function localizes this information onto individual atoms.[9][10]
-
f+ (for Nucleophilic Attack): A large value of f+ on an atom indicates that it is a favorable site for nucleophilic attack (i.e., it is highly electrophilic).
-
f- (for Electrophilic Attack): A large value of f- on an atom indicates it is a favorable site for electrophilic attack (i.e., it is highly nucleophilic).
| Atom | Predicted f+ | Predicted f- | Interpretation |
| N (Pyridine) | Low | High | Primary Nucleophilic Site |
| S (Thioether) | Low | Moderate | Secondary (soft) nucleophilic site |
| C4 | Highest | Low | Primary Electrophilic Site for SNAr |
| C6 | High | Low | Secondary Electrophilic Site for SNAr |
| C2 | Moderate | Low | Tertiary electrophilic site, sterically hindered |
Caption: Predicted condensed Fukui function values, identifying the most reactive sites.
Experimental Validation Protocols
The following protocols are designed to be self-validating systems to test and confirm the computational predictions. Causality is key: the choice of reagents is directly informed by the theoretical results.
Probing the Primary Nucleophilic Site (Pyridine Nitrogen)
Rationale: The NBO and Fukui analyses predict the pyridine nitrogen to be the most significant "hard" nucleophilic center. A classic SN2 reaction with a simple alkyl halide will confirm this. The formation of a pyridinium salt provides a clear, characterizable outcome.
Protocol 3.1.1: N-Alkylation with Methyl Iodide
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in acetonitrile (20 mL/mmol).
-
Reagent Addition: Add 1.2 equivalents of methyl iodide to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting material and the appearance of a new, more polar spot (the salt).
-
Work-up and Isolation: If a precipitate forms, filter the solid, wash with cold diethyl ether, and dry in vacuo. If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Characterization: Confirm the structure of the resulting N-methyl-2-(benzylthio)-3-nitropyridinium iodide salt using ¹H NMR (expect a downfield shift of ring protons and a new singlet for the N-CH₃ group) and Mass Spectrometry.
Probing the Electrophilic Sites (Pyridine Ring Carbons)
Rationale: Computational data overwhelmingly point to the C4 and C6 positions as the most electrophilic centers, highly activated for nucleophilic aromatic substitution (SNAr). The nitro group at C3 is also a potential leaving group in such reactions.[1][11] We use a soft nucleophile, which is known to readily displace nitro groups in similar systems.[12]
Caption: Experimental workflow for the SNAr validation reaction.
Protocol 3.2.1: Nucleophilic Aromatic Substitution with Thiophenol
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (2.0 eq) and thiophenol (1.1 eq).
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours.
-
Reaction Monitoring: Follow the consumption of starting material via TLC or LC-MS. The expected product, 2-(benzylthio)-3-(phenylthio)pyridine, will be less polar than the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography. Analyze the product(s) by ¹H NMR, ¹³C NMR, and HRMS to confirm the displacement of the nitro group. The regioselectivity will validate the predicted reactivity of the C3 position.
Synthesis of Findings: A Predictive Reactivity Map
The convergence of computational theory and experimental evidence allows for the construction of a predictive reactivity map for this compound. This map serves as a quick reference guide for chemists planning synthetic routes involving this molecule.
Caption: Predicted reactivity map for this compound.
Summary of Reactive Sites:
-
Primary Nucleophilic Site: The pyridine nitrogen is the most basic and nucleophilic center, readily reacting with electrophiles like alkyl halides.
-
Primary Electrophilic Sites: The C4 and C6 positions are highly electron-deficient and are the most susceptible to attack by strong nucleophiles in an SNAr-type addition.
-
Reactive Leaving Group: The C3 position, bearing the nitro group, is the site of substitution where the nitro group itself acts as the nucleofuge, a reaction readily achieved with soft nucleophiles like thiolates.[1][11]
-
Soft Nucleophilic Site: The sulfur atom of the benzylthio group retains nucleophilic character and could potentially react with soft electrophiles.
Conclusion
This guide establishes a comprehensive, multi-faceted framework for understanding and predicting the chemical reactivity of this compound. Through the integration of DFT-based computational methods—including MEP, FMO, NBO, and Fukui function analyses—we have identified the molecule's key nucleophilic and electrophilic centers with high confidence. The pyridine nitrogen stands out as the primary nucleophilic site, while the C4 and C6 carbons are the most potent electrophilic sites for addition, and the C3 carbon is activated for substitution. These theoretical predictions are supported by a clear rationale and are verifiable through the detailed experimental protocols provided. This dual approach provides researchers and drug development professionals with the essential knowledge to effectively utilize this compound as a versatile building block in their synthetic endeavors, enabling more efficient and predictable outcomes.
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fukui function - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scm.com [scm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unlocking the Therapeutic Promise: A Guide to the Potential Biological Activities of Novel 2-(Benzylthio)-3-nitropyridine Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: January 2, 2026
Executive Summary
The relentless pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. Within this landscape, nitrogen-containing heterocycles, particularly pyridine derivatives, represent a privileged structural motif in medicinal chemistry.[1] This guide focuses on the largely unexplored class of 2-(benzylthio)-3-nitropyridine derivatives, dissecting their chemical architecture to postulate a range of potential biological activities. By examining the established pharmacological profiles of the core 3-nitropyridine and benzylthio moieties, we present a compelling rationale for their investigation as a unified scaffold.
This document serves as a technical and strategic resource for researchers, outlining hypothesized mechanisms and providing detailed, field-proven experimental protocols to explore three primary areas of therapeutic potential:
-
Anticancer Activity: Leveraging the known role of 3-nitropyridine analogues as microtubule-targeting agents.[2]
-
Anti-inflammatory Effects: Drawing from the well-documented anti-inflammatory properties of various pyridine derivatives.[3][4]
-
Antimicrobial Activity: Based on the demonstrated antibacterial and antifungal properties of both nitropyridine and sulfur-containing heterocyclic systems.[1][5]
We provide a framework for the systematic evaluation of these novel compounds, from initial synthesis and in vitro screening to foundational in vivo models, equipping drug development professionals with the necessary tools to pioneer this promising area of research.
The Scientific Rationale: Deconstructing the this compound Scaffold
The therapeutic potential of a novel compound class is often predicted by the bioactivities of its constituent parts. The this compound scaffold represents a synergistic combination of two pharmacologically significant moieties.
-
The 3-Nitropyridine Moiety: The pyridine ring is a fundamental component in numerous FDA-approved drugs.[1] The addition of a nitro group, particularly at the 3-position, significantly modulates the electronic properties of the ring, rendering it a versatile precursor for a wide range of bioactive molecules.[1] Crucially, 3-nitropyridine analogues have been identified as a novel class of potent microtubule-targeting agents, demonstrating strong anti-proliferative effects against a broad spectrum of cancer types.[2] This moiety is the primary driver for the hypothesis of anticancer activity.
-
The Benzylthio Moiety: The incorporation of a benzylthio (-S-CH₂-Ph) group introduces several key features. The sulfur atom can engage in specific interactions with biological targets, while the benzyl group can be readily modified to fine-tune steric and electronic properties. This moiety is known to be present in compounds with antimicrobial and anti-inflammatory activities.[5][6] Furthermore, it enhances lipophilicity, which can be critical for cell membrane permeability and overall pharmacokinetic properties.
The combination of these two groups into a single scaffold (Figure 1) offers a unique opportunity to develop compounds with novel or enhanced biological activities, potentially acting on multiple, distinct cellular pathways.
Caption: Logical relationship between the core scaffold, its key moieties, and their associated potential biological activities.
Potential Biological Activity I: Anticancer Properties
Mechanistic Hypothesis: Microtubule Destabilization
The most compelling hypothesis for the anticancer activity of this compound derivatives stems from recent findings that identify 3-nitropyridine analogues as novel microtubule-targeting agents.[2] These compounds were shown to bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules.[2]
Disruption of microtubule dynamics is a clinically validated anticancer strategy. It triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[2] We postulate that novel this compound derivatives will share this mechanism of action.
Caption: Hypothesized anticancer mechanism of action via inhibition of tubulin polymerization.
Data Presentation: In Vitro Cytotoxicity
The primary metric for anticancer potential is the half-maximal inhibitory concentration (IC₅₀). Data should be systematically collected and presented for clear comparison.
| Compound ID | R¹ Substituent (Benzyl Ring) | R² Substituent (Pyridine Ring) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Lead-001 | H | H | Experimental Data | Experimental Data | Experimental Data |
| Lead-002 | 4-Cl | H | Experimental Data | Experimental Data | Experimental Data |
| Lead-003 | 4-OCH₃ | H | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | N/A | N/A | ~0.5 - 2.0 | ~0.1 - 1.0 | ~0.1 - 0.5 |
Note: IC₅₀ values for Doxorubicin are approximate and serve as a benchmark.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a robust method for assessing a compound's ability to inhibit cell proliferation.[6]
Objective: To determine the IC₅₀ value of novel derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO (10 mM stock).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO, analytical grade.
-
96-well microplates, sterile.
-
Multichannel pipette, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Potential Biological Activity II: Anti-inflammatory Effects
Mechanistic Hypothesis: Inhibition of Inflammatory Mediators
Pyridine and pyrimidine derivatives are known to exhibit anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[7] The COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are central mediators of pain, fever, and inflammation.[7] We hypothesize that this compound derivatives may exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2, thereby reducing prostaglandin production.
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity.
| Compound ID | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | 10 mL/kg | Experimental Data | 0% |
| Lead-001 | 20 | Experimental Data | Calculated Data |
| Lead-002 | 20 | Experimental Data | Calculated Data |
| Indomethacin | 10 | Experimental Data | Calculated Data |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a self-validating system to screen for compounds with potential NSAID-like activity.[3][4]
Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g).
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Indomethacin (positive control).
-
1% (w/v) solution of λ-Carrageenan in sterile saline.
-
Plethysmometer.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide animals into groups (n=6). Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the vehicle control intraperitoneally (i.p.) or orally (p.o.). Administer the positive control, Indomethacin (10 mg/kg, i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the increase in paw volume for each animal compared to its baseline. Determine the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Potential Biological Activity III: Antimicrobial Activity
Mechanistic Hypothesis
The antimicrobial potential of this scaffold is supported by literature on both nitropyridines and sulfur-containing heterocycles.[1][5][8] While the exact mechanism is unknown, possibilities include inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The initial screening aims to identify broad-spectrum or specific antimicrobial activity.
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC is the standard measure of in vitro antimicrobial potency.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Lead-001 | Experimental Data | Experimental Data | Experimental Data |
| Lead-002 | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | ~0.25 - 1.0 | ~0.015 - 0.12 | N/A |
| Fluconazole | N/A | N/A | ~0.25 - 2.0 |
Note: MIC values for control drugs are approximate and serve as benchmarks.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows CLSI guidelines and is the gold standard for quantitative antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
-
Test compounds dissolved in DMSO.
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole).
-
Sterile 96-well U-bottom microplates.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
Procedure:
-
Plate Preparation: Add 50 µL of appropriate sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compounds to their final test concentrations and achieves the target inoculum density.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The this compound scaffold represents a scientifically promising, yet underexplored, area for drug discovery. Based on a robust analysis of its constituent chemical moieties, there is a strong rationale to investigate these novel derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols detailed in this guide provide a clear, validated pathway for the initial screening and characterization of these compounds.
Future research should focus on:
-
Synthesis of a diverse library of analogues to establish clear Structure-Activity Relationships (SAR).
-
Secondary screening and mechanistic studies for active compounds, such as tubulin polymerization assays, COX enzyme inhibition assays, and time-kill kinetic studies.
-
In vivo efficacy testing in established disease models to validate therapeutic potential.
By pursuing this systematic approach, the research community can effectively unlock the full therapeutic promise of this novel chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the High-Yield Synthesis of 2-(Benzylthio)-3-nitropyridine
Abstract: This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(Benzylthio)-3-nitropyridine, a key intermediate in the development of novel therapeutics and functional materials. The methodology is centered on a robust nucleophilic aromatic substitution (SNAr) reaction, selected for its efficiency, mild conditions, and high yield. This document offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible results for researchers in organic synthesis and medicinal chemistry.
Introduction and Scientific Principle
This compound is a valuable heterocyclic building block. The pyridine core is a prevalent scaffold in numerous bioactive compounds, while the benzylthio and nitro functionalities offer versatile handles for further chemical modification.[1][2] The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.[3][4]
The reaction proceeds by the substitution of the chlorine atom on 2-chloro-3-nitropyridine with a sulfur nucleophile, benzyl mercaptan. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂) at the 3-position.[1][5] This activation significantly lowers the energy barrier for the formation of the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.[4] A base is employed to deprotonate the weakly acidic benzyl mercaptan, generating the more potent benzylthiolate anion, which serves as the active nucleophile in the reaction.
Mandatory Safety Protocols
Extreme caution must be exercised. This procedure involves hazardous materials. A thorough risk assessment must be completed before commencing any work. All operations must be conducted inside a certified chemical fume hood.
-
2-Chloro-3-nitropyridine: A solid irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Benzyl Mercaptan: HIGHLY TOXIC & SEVERE STENCH. This compound is fatal if inhaled, harmful if swallowed, and causes serious eye irritation.[6][7] It possesses an extremely powerful and unpleasant odor.[8]
-
Always handle in a well-ventilated fume hood.
-
Wear a suitable respirator, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), and safety goggles/face shield.[7]
-
Have a decontamination solution (e.g., bleach) ready for quenching spills and cleaning glassware.
-
-
Potassium Carbonate (K₂CO₃): An irritant. Avoid creating dust.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant and a potential reproductive toxin. Avoid inhalation and skin contact.
All waste materials must be disposed of according to institutional and local environmental regulations.
Materials and Methods
Reagents and Consumables
| Reagent | Grade | Supplier | CAS No. |
| 2-Chloro-3-nitropyridine | ≥98% | Sigma-Aldrich | 5470-18-8 |
| Benzyl Mercaptan (α-Toluenethiol) | ≥98% | Sigma-Aldrich | 100-53-8 |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl Acetate | HPLC Grade | VWR | 141-78-6 |
| Hexanes | HPLC Grade | VWR | 110-54-3 |
| Deionized Water | N/A | In-house | 7732-18-5 |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bars
-
Condenser and nitrogen/argon inlet
-
Thermometer/temperature probe
-
Dropping funnel or syringe pump
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Fit the flask with a condenser, a thermometer, and a rubber septum.
-
Flush the system with an inert gas (nitrogen or argon).
-
Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe. Stir the suspension for 5 minutes at room temperature.
Nucleophile Addition
-
In the fume hood, carefully measure benzyl mercaptan (1.24 mL, 1.30 g, 10.5 mmol, 1.05 eq.) into a small vial.
-
Using a syringe, draw up the benzyl mercaptan and add it dropwise to the stirred reaction mixture over a period of 10-15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C using an oil bath.
Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with an eluent system of 20% Ethyl Acetate in Hexanes.
-
Spot the starting material (2-chloro-3-nitropyridine) and the reaction mixture on a TLC plate.
-
The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
Work-up and Product Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring vigorously.
-
A yellow solid precipitate of this compound will form.
-
Continue stirring the suspension in the ice-water bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Press the solid dry on the filter. The crude product can be air-dried or dried in a vacuum oven at low heat (<50 °C).
Purification
-
The crude product can be purified by recrystallization from ethanol or isopropanol.
-
Dissolve the crude solid in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reaction Workflow and Mechanism
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Expected Results and Characterization
The protocol should afford the target compound as a yellow solid.
| Parameter | Expected Value |
| Theoretical Yield | 2.46 g (for 10 mmol scale) |
| Typical Actual Yield | 85-95% |
| Appearance | Yellow solid |
| Melting Point | 70-72 °C[9] |
| Molecular Formula | C₁₂H₁₀N₂O₂S[10][11][12] |
| Molecular Weight | 246.29 g/mol [10][11][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural confirmation.[13] The sample should be dissolved in CDCl₃.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.
-
~8.5 (dd, 1H, Pyridine-H6)
-
~7.5 (dd, 1H, Pyridine-H4)
-
~7.3-7.4 (m, 5H, Phenyl-H)
-
~7.1 (dd, 1H, Pyridine-H5)
-
~4.6 (s, 2H, CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.
-
~160 (C-S)
-
~155 (C-NO₂)
-
~136 (Phenyl C-ipso)
-
~130, 129, 128 (Phenyl CH)
-
~120 (Pyridine CH)
-
~35 (CH₂)
-
Note: Actual chemical shifts may vary slightly. The provided data is based on typical values for similar structures and available spectral data.[14][15]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.[13]
-
Technique: Electrospray Ionization (ESI)
-
Expected Ion: [M+H]⁺ at m/z = 247.05
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (wet DMF, old benzyl mercaptan). Insufficient base. | Use freshly opened anhydrous solvent. Ensure K₂CO₃ is dry. Use fresh benzyl mercaptan. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and monitor by TLC. Ensure temperature is maintained at 60 °C. |
| Oily Product / Fails to Solidify | Presence of impurities (unreacted starting material, solvent). | Wash crude product thoroughly with water. If still oily, attempt purification by column chromatography (silica gel, ethyl acetate/hexanes). |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Page loading... [guidechem.com]
- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. axxence.de [axxence.de]
- 8. fishersci.com [fishersci.com]
- 9. 2-苄硫基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-benzylthio-3-nitropyridine [stenutz.eu]
- 11. chemscene.com [chemscene.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
Application Notes and Protocols for 2-(Benzylthio)-3-nitropyridine in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 2-(Benzylthio)-3-nitropyridine
This compound is a versatile heterocyclic building block poised for significant applications in synthetic organic chemistry, particularly in the construction of complex, biologically active molecules.[1] Its structure is characterized by a pyridine ring substituted with a benzylthio group at the 2-position and a nitro group at the 3-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for a range of chemical transformations.
The electron-withdrawing nature of the nitro group significantly activates the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution.[2] Concurrently, the benzylthio moiety can be manipulated through oxidation or cleavage, while the nitro group itself can be readily reduced to an amino group, opening pathways to a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application as a precursor to pharmacologically relevant thieno[2,3-b]pyridines. Detailed, field-proven protocols and the underlying chemical principles are presented to empower researchers in their synthetic endeavors.
Core Reactivity and Synthetic Strategy
The primary synthetic value of this compound lies in its capacity to serve as a masked 2-amino-3-mercaptopyridine equivalent. This strategic unmasking involves a two-step sequence: reduction of the nitro group to an amine, followed by intramolecular cyclization or intermolecular reactions involving the newly formed amine and the sulfur atom.
Application I: Synthesis of 2-Amino-3-(benzylthio)pyridine
The reduction of the nitro group in this compound to a primary amine is the crucial first step in unlocking its potential as a precursor for fused heterocycles. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in an acidic medium being a reliable and high-yielding method.[3]
Reaction Mechanism: Tin(II) Chloride Reduction
The reduction of an aromatic nitro group by SnCl₂ is a classic transformation that proceeds through a series of single-electron transfers. The tin(II) is oxidized to tin(IV) while the nitro group is reduced. The reaction typically requires an acidic environment, often using concentrated hydrochloric acid, to facilitate the reaction and solubilize the tin salts. The overall stoichiometry involves three equivalents of SnCl₂ per nitro group.
Experimental Protocol: Reduction of this compound
This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 246.29 | 2.46 g | 10 mmol |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 6.77 g | 30 mmol |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~10 mL | - |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
| Sodium hydroxide (NaOH) solution (5 M) | 40.00 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | For extraction | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (2.46 g, 10 mmol) in ethanol (50 mL).
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (6.77 g, 30 mmol).
-
Initiation of Reaction: Carefully add concentrated hydrochloric acid (~10 mL) dropwise to the stirred mixture. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the dropwise addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-(benzylthio)pyridine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Application II: Synthesis of Thieno[2,3-b]pyridines
The synthesized 2-amino-3-(benzylthio)pyridine is a key intermediate for the construction of the thieno[2,3-b]pyridine scaffold, which is a core structure in many pharmacologically active compounds.[6][7][8] The most common method for the annulation of the thiophene ring is the reaction with α-haloketones, known as the Gewald reaction or a related cyclization.
Reaction Mechanism: Cyclization with α-Haloketones
The reaction proceeds via an initial S-alkylation of the thiol (or in this case, the thioether, which may undergo in-situ cleavage or rearrangement under the reaction conditions, though direct cyclization is also plausible) with the α-haloketone, followed by an intramolecular cyclization of the enolate onto the amino group, and subsequent dehydration to form the aromatic thiophene ring.
Experimental Protocol: Synthesis of a 2-Substituted Thieno[2,3-b]pyridine
This is a representative protocol based on analogous cyclization reactions of 2-amino-3-thiopyridine derivatives with α-haloketones.[9][10]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-3-(benzylthio)pyridine | 216.30 | 2.16 g | 10 mmol |
| α-Bromoacetophenone | 199.05 | 1.99 g | 10 mmol |
| Ethanol (EtOH) or DMF | - | 50 mL | - |
| Sodium ethoxide (NaOEt) or another suitable base | 68.05 | 1.1 eq | 11 mmol |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-(benzylthio)pyridine (2.16 g, 10 mmol) in absolute ethanol (50 mL).
-
Base Addition: Add sodium ethoxide (0.75 g, 11 mmol) to the solution and stir for 15 minutes at room temperature.
-
Addition of Electrophile: Add a solution of α-bromoacetophenone (1.99 g, 10 mmol) in ethanol (10 mL) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-phenylthieno[2,3-b]pyridine.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. The protocols and principles outlined in this guide demonstrate its utility in accessing key intermediates like 2-amino-3-(benzylthio)pyridine and, subsequently, the medicinally important thieno[2,3-b]pyridine scaffold. The strategic placement of the nitro and benzylthio groups allows for a controlled and sequential functionalization, making it an attractive starting material for the synthesis of complex heterocyclic molecules. Researchers and drug development professionals can leverage the information provided herein to explore new synthetic routes and develop novel compounds with potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
The Strategic Utility of 2-(Benzylthio)-3-nitropyridine in the Assembly of Fused Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a cornerstone of molecular design, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1] Among the myriad of substituted pyridines, 2-(benzylthio)-3-nitropyridine has emerged as a particularly resourceful precursor for the synthesis of condensed heterocyclic systems. Its strategic arrangement of a nucleophilic displacement-activating nitro group and a versatile benzylthio moiety provides a powerful handle for the construction of intricate molecular architectures.
This comprehensive guide delves into the practical applications of this compound, with a primary focus on its role in the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. These fused heterocyclic cores are of significant interest due to their prevalence in pharmacologically active compounds.[2][3] We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the rationale behind the selection of specific reagents and conditions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel heterocyclic compounds.
Core Principles of Reactivity
The synthetic utility of this compound is primarily dictated by the electronic interplay between the pyridine ring, the electron-withdrawing nitro group, and the benzylthio substituent. The nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.[4] The benzylthio group at the 2-position serves a dual purpose: it can act as a leaving group in nucleophilic aromatic substitution reactions or, more strategically, the methylene group of the benzyl substituent can be functionalized to participate in intramolecular cyclization reactions.
Application I: Synthesis of Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
The thieno[2,3-b]pyridine scaffold is a key structural motif in a variety of bioactive molecules. The synthesis of this heterocyclic system from this compound proceeds through a tandem reaction sequence involving an initial nucleophilic substitution followed by an intramolecular Thorpe-Ziegler cyclization.
Reaction Overview and Mechanistic Rationale
The overall transformation involves the reaction of this compound with a reagent possessing an active methylene group, such as malononitrile. The reaction is typically carried out in the presence of a base.
Diagram 1: Overall Synthesis of 3-Amino-2-cyanothieno[2,3-b]pyridine
Caption: General scheme for the synthesis of thieno[2,3-b]pyridines.
The mechanism commences with the deprotonation of malononitrile by a suitable base to generate a carbanion. This nucleophile then attacks the benzylic carbon of this compound, displacing the thiol and forming an S-alkylated intermediate. Subsequent deprotonation of the newly introduced methylene group creates a new nucleophile that attacks the cyano group of the malononitrile moiety in an intramolecular fashion, leading to a cyclic enamine. Tautomerization of this intermediate furnishes the stable aromatic 3-aminothieno[2,3-b]pyridine ring system. The nitro group remains on the pyridine ring, yielding a nitro-substituted thieno[2,3-b]pyridine.
Diagram 2: Mechanistic Pathway for Thieno[2,3-b]pyridine Formation
References
Application Notes and Protocols: 2-(Benzylthio)-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry
Introduction: Unlocking the Potential of a Trifunctional Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a multitude of approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a privileged structure in drug design. The strategic functionalization of the pyridine nucleus is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a molecule. 2-(Benzylthio)-3-nitropyridine emerges as a particularly valuable building block for researchers and drug development professionals due to its unique trifunctional nature. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, complete with detailed protocols to empower its use in the laboratory.
This molecule incorporates three key features: a nucleophilic sulfur atom, an electron-deficient pyridine ring activated by a nitro group, and the potential for diverse transformations of the nitro group itself. This combination allows for a variety of synthetic manipulations, making it an ideal starting point for the construction of complex heterocyclic systems and compound libraries for drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe use.
| Property | Value | Source |
| CAS Number | 69212-31-3 | [3][4] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [3][4] |
| Molecular Weight | 246.29 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 70-72 °C | |
| Storage | 4°C, stored under nitrogen | [4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is required. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with benzyl mercaptan. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 2-chloro-3-nitropyridine and benzyl mercaptan.
Materials:
-
2-Chloro-3-nitropyridine
-
Benzyl mercaptan (Benzylthiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous DMF.
-
Addition of Base and Nucleophile: Add potassium carbonate (1.5 eq.) to the solution, followed by the dropwise addition of benzyl mercaptan (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Key Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around two key reactive sites: the nitro group and the thioether linkage.
Nucleophilic Aromatic Substitution at the 3-Position
While the benzylthio group is a stable moiety, the true synthetic power of this building block lies in the reactivity of the 3-nitro group. The pyridine ring, activated by the nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the displacement of the nitro group by a variety of nucleophiles, particularly other sulfur-based nucleophiles. This transformation is a powerful tool for introducing further diversity into the pyridine scaffold.
Protocol 2: Nucleophilic Aromatic Substitution of the Nitro Group
This protocol provides a general procedure for the substitution of the 3-nitro group with a thiol, based on analogous reactions with 2-substituted-3-nitropyridines.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, alkyl thiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Base and Nucleophile: Add potassium carbonate (1.5 eq.) and the desired thiol (1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Reduction of the Nitro Group and Subsequent Cyclization
A cornerstone transformation in medicinal chemistry is the reduction of a nitro group to an amine. This opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and, most notably, the construction of fused heterocyclic rings. The resulting 3-amino-2-(benzylthio)pyridine is a versatile intermediate for the synthesis of thieno[2,3-b]pyridines, a scaffold of significant interest in drug discovery.
Caption: Synthetic pathway to thieno[2,3-b]pyridines.
Protocol 3: Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq.) in a mixture of ethanol and acetic acid.
-
Reduction: Heat the mixture to reflux and add iron powder (5.0 eq.) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, filter through celite, and concentrate under reduced pressure.
-
Extraction: Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3-amino-2-(benzylthio)pyridine.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The derivatives of this compound are poised to be valuable intermediates in the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors
The pyridine and fused pyridopyrimidine scaffolds are prevalent in a large number of kinase inhibitors.[5] The thieno[2,3-b]pyridine core, accessible from this compound, is a key component of several potent inhibitors of various kinases involved in cancer and inflammatory diseases. The ability to introduce diverse substituents through the synthetic handles provided by this building block allows for the fine-tuning of inhibitor potency and selectivity.
Caption: Role of the building block in a drug discovery workflow.
Antimicrobial and Antiviral Agents
Pyridine and its derivatives have a long history as antimicrobial and antiviral agents. The thioether and aminopyridine moieties are known to contribute to the biological activity of various compounds. The structural diversity that can be generated from this compound makes it an attractive starting point for the synthesis of novel compounds with potential antimicrobial and antiviral properties.
Conclusion
This compound is a versatile and highly functionalized building block with significant potential in medicinal chemistry. Its strategic combination of a thioether, a reactive nitro group, and a pyridine core provides a platform for the synthesis of a wide array of complex molecules. The protocols and applications detailed in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their drug discovery and development efforts. The exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.
References
High-performance liquid chromatography (HPLC) method for analyzing 2-(Benzylthio)-3-nitropyridine
Application Note: A Robust HPLC Method for the Analysis of 2-(Benzylthio)-3-nitropyridine
Abstract
This document details a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated procedure. The protocol is grounded in established chromatographic principles and adheres to international validation standards, ensuring trustworthiness and reproducibility. We will explore the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, followed by a detailed experimental protocol and system suitability requirements.
Principles and Method Rationale
A successful analytical method is built on a solid understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. Lacking extensive published data for this compound, this method was developed based on first principles, analyzing its structural components to predict its chromatographic behavior.
Analyte Properties and Chromatographic Approach
This compound (MW: 246.29 g/mol ) is a solid at room temperature with a melting point of 70-72 °C.[1][2] Its structure consists of three key moieties: a pyridine ring, a nitro group, and a benzylthio group.
-
Pyridine Ring: A basic, hydrophilic, and aromatic heterocycle.[3]
-
Nitro Group (-NO2): A strongly electron-withdrawing and polar group.
-
Benzylthio Group (-S-CH2-Ph): A non-polar, hydrophobic group.
The combination of these groups results in a molecule of intermediate polarity with a calculated LogP of approximately 3.28-3.42, indicating significant hydrophobic character.[4][5] This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, allowing for the effective retention and separation of moderately non-polar analytes.[6][7][8]
Detector Selection and Wavelength Optimization
The presence of conjugated π-electron systems in both the nitropyridine and benzyl rings strongly suggests that the compound will be UV-active.[9]
-
Pyridine itself shows absorption maxima around 254 nm.[10]
-
Aromatic nitro compounds are also known to absorb strongly in the UV region, often around 254 nm.[11]
-
Studies on 4-nitropyridine N-oxide show a strong solvatochromic effect with absorption in the 330-355 nm range, indicating that substituted nitropyridines can have varied and strong absorbance profiles.[12][13][14]
Based on these analogous structures, a photodiode array (PDA) or UV-Vis detector is the optimal choice. An initial wavelength screening is recommended, but 254 nm is selected as a robust starting point that provides excellent sensitivity for both the pyridine and nitro-aromatic chromophores.
Recommended HPLC Method Parameters
The following parameters have been optimized to provide efficient separation and a symmetrical peak shape for this compound.
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobic interaction for retaining the analyte. The specified dimensions offer a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of any residual silanols on the column, improving peak shape. Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with low UV cutoff and good elution strength for compounds of intermediate polarity. |
| Elution Mode | Isocratic | A simple and robust approach suitable for analyzing the primary compound. |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B | This ratio provides adequate retention and a reasonable runtime for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detector Wavelength | 254 nm | Provides high sensitivity based on the strong UV absorbance of the nitropyridine and aromatic moieties.[3][11] |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
Experimental Protocol
This section provides a detailed, step-by-step workflow for sample analysis.
Required Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (PTFE or Nylon)
-
Class A Volumetric Flasks and Pipettes
-
HPLC Vials
Standard and Sample Preparation
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up the volume to 25 mL with diluent and mix thoroughly.
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution will be used for system suitability and quantification.
Sample Preparation:
-
Accurately weigh a sample amount equivalent to 25 mg of this compound.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution.
-
Perform a subsequent dilution, similar to the Working Standard Solution, to achieve a target concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC System Setup and Equilibration
-
Prime all solvent lines to remove air bubbles.
-
Set the mobile phase composition to 60% A and 40% B.
-
Begin pumping the mobile phase through the column at 1.0 mL/min.
-
Equilibrate the system for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the generated data.[15][16]
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (50 µg/mL) six times consecutively.
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.[17][18]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[17] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and repeatability of the injector and detector.[17] |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability and precision of the pump and mobile phase delivery. |
Analysis Workflow
The logical flow from sample preparation to final result is critical for ensuring a robust and repeatable process.
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using an external standard method. The formula is as follows:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area from the system suitability injections.
-
Concentration_Standard is the concentration of the Working Standard Solution (50 µg/mL).
Method Validation Considerations
While this document provides a robust method, each laboratory must perform its own formal validation to demonstrate suitability for its specific purpose. This validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21][22][23] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[23]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The RP-HPLC method described herein provides a reliable, precise, and accurate means for the quantitative determination of this compound. By leveraging a C18 column with a simple isocratic mobile phase of acetonitrile and acidified water, and UV detection at 254 nm, the method is both robust and readily implementable in a standard analytical laboratory. Adherence to the detailed protocol, especially the system suitability criteria, will ensure the generation of high-quality, reproducible data suitable for research and quality control applications.
References
- 1. 2-苄硫基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 69212-31-3 [m.chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-benzylthio-3-nitropyridine [stenutz.eu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. m.youtube.com [m.youtube.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. ICH Official web site : ICH [ich.org]
- 21. starodub.nl [starodub.nl]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. fda.gov [fda.gov]
Definitive Analysis of 2-(Benzylthio)-3-nitropyridine by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note details a robust and validated method for the analysis of 2-(Benzylthio)-3-nitropyridine using Gas Chromatography-Mass Spectrometry (GC-MS). As a heterocyclic building block with applications in medicinal chemistry, the ability to accurately identify and quantify this compound is critical for synthesis verification, purity assessment, and quality control. This guide provides a complete protocol, from sample preparation to instrumental analysis and data interpretation, grounded in established analytical principles. We delve into the causality behind methodological choices, discuss the characteristic mass spectral fragmentation of the analyte, and offer troubleshooting guidance to ensure reliable and reproducible results.
Introduction and Analyte Profile
This compound (CAS No. 69212-31-3) is a pyridine derivative containing three key functional groups: a pyridine ring, a nitro group, and a thioether linkage. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development. The analytical challenge lies in the compound's polarity, high boiling point, and the presence of sulfur and nitro moieties, which can influence chromatographic behavior and mass spectral fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this application, offering high-resolution separation and definitive identification based on the analyte's unique mass spectrum.[1] This method is designed to provide both qualitative confirmation and quantitative data essential for researchers in synthetic chemistry and pharmaceutical development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 69212-31-3 | [2][3] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [2][4] |
| Molecular Weight | 246.29 g/mol | [2][4] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 70-72 °C | [4] |
| Predicted Boiling Point | 394.6 ± 37.0 °C | [4] |
| LogP | 3.28 |[2] |
Safety and Handling Precautions
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid compound and its concentrated solutions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before beginning any work.[5]
Experimental Methodology
This section provides a detailed, step-by-step protocol for the GC-MS analysis. The choices of solvents, columns, and instrumental parameters are explained to provide a clear understanding of the method's foundation.
Instrumentation and Consumables
Table 2: Required Instrumentation and Consumables
| Item | Specification | Rationale |
|---|---|---|
| GC-MS System | Agilent 7890 GC with 5977 MS, or equivalent | A standard, reliable system for routine analysis. |
| Autosampler | G4513A, or equivalent | Ensures high precision and reproducibility of injections. |
| GC Column | Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar to mid-polarity column provides excellent resolution for a wide range of semi-volatile aromatic compounds and is robust enough to handle the sulfur moiety. |
| Vials & Caps | 2 mL amber glass vials with PTFE-lined screw caps | Amber glass protects the analyte from potential photodegradation, and PTFE liners prevent contamination. |
| Solvent | Dichloromethane (DCM), HPLC or GC-grade | DCM is an excellent solvent for this analyte and is highly volatile, making it compatible with GC injection.[6] |
| Syringe | 10 µL autosampler syringe | Standard for precise, small-volume injections. |
Standard and Sample Preparation
Accurate preparation of standards and samples is paramount for reliable quantification. All weighing should be done on a calibrated analytical balance.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Standards: Perform serial dilutions of the stock solution with dichloromethane to prepare a set of calibration standards. A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer: Transfer the final solutions to 2 mL autosampler vials for analysis.
The goal is to dissolve the sample and dilute it so the final concentration falls within the established calibration range.
-
Dissolution: Accurately weigh an appropriate amount of the test sample (e.g., 10 mg of a crude reaction mixture) into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Filtration: If the solution contains particulates, filter it through a 0.45 µm PTFE syringe filter to prevent blockage of the GC inlet and column.[6][7]
-
Dilution: Based on the expected purity, perform a further dilution to bring the analyte concentration into the calibration range (e.g., ~25 µg/mL).
-
Transfer: Transfer the final solution to a 2 mL autosampler vial.
Caption: A streamlined workflow for sample preparation.
GC-MS Instrumental Parameters
The following parameters have been optimized for the separation and detection of this compound.
Table 3: Optimized GC-MS Conditions | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Gas Chromatograph (GC) | | Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. | | Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for higher concentration samples.[8] | | Injection Volume | 1.0 µL | Standard volume for reproducible injections. | | Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. | | Oven Program | Initial: 150 °C, hold for 1 min | Starts below the boiling point of the solvent. | | | Ramp: 20 °C/min to 300 °C | A controlled ramp allows for separation from potential impurities. | | | Final Hold: Hold at 300 °C for 5 min | Ensures elution of the analyte and any higher-boiling compounds. | | Mass Spectrometer (MS) | | Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS that produces reproducible fragmentation patterns. | | Ionization Energy | 70 eV | The standard energy for EI, which generates extensive, library-searchable fragmentation. | | Source Temperature | 230 °C | Reduces contamination and analyte condensation in the source. | | Quadrupole Temp | 150 °C | Maintains ion path integrity. | | MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. | | Acquisition Mode | Full Scan | Acquires a full mass spectrum, essential for identification and structural confirmation. | | Scan Range | m/z 40 - 450 | Covers the molecular ion and all expected fragments. |
Caption: Overview of the complete analytical process.
Results: Data Analysis and Interpretation
Analyte Identification
Under the conditions specified in Table 3, this compound is expected to elute at a specific retention time. The primary confirmation of its identity is achieved by analyzing its mass spectrum. The spectrum should exhibit a clear molecular ion (M•+) peak and a characteristic fragmentation pattern.
Expected Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum is predicted to show a molecular ion at an m/z corresponding to its molecular weight, 246. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments.[9]
Key Predicted Fragments:
-
m/z 246 [M•+] : The molecular ion. Its presence confirms the molecular weight.
-
m/z 91 [C₇H₇]⁺ : This is the tropylium ion, a highly stable fragment resulting from the cleavage of the C-S bond and rearrangement of the benzyl group. This is often the base peak for benzyl-containing compounds.
-
m/z 200 [M - NO₂]•+ : Represents the loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatic compounds.[10]
-
m/z 155 [M - C₇H₇]⁺ : Corresponds to the 3-nitropyridine-2-thio fragment after the loss of the benzyl group.
-
m/z 123 : Further fragmentation of the m/z 155 ion through the loss of the sulfur atom.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 69212-31-3 [amp.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. youtube.com [youtube.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Nucleophilic Aromatic Substitution Reactions of 2-(Benzylthio)-3-nitropyridine
Introduction: Strategic Functionalization of the Pyridine Core
In the landscape of modern synthetic and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] Its inherent electron-deficient nature makes it a prime substrate for functionalization via nucleophilic aromatic substitution (SNAr).[2][3] This application note provides a detailed technical guide to the SNAr reactions of a highly versatile, activated substrate: 2-(Benzylthio)-3-nitropyridine.
The strategic placement of a potent electron-withdrawing nitro group at the 3-position (ortho to the reaction center) significantly activates the pyridine ring for nucleophilic attack.[3][4][5] This, combined with the presence of a displaceable benzylthio leaving group at the 2-position, creates a robust system for introducing a diverse array of nucleophiles. Understanding the causality behind the experimental parameters is critical for achieving high-yield, selective transformations. This guide will delve into the mechanistic underpinnings, provide field-proven protocols, and offer insights into optimizing these crucial reactions.
The Mechanistic Pathway: An Addition-Elimination Cascade
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[3][5][6][7] This pathway is fundamentally different from SN1 or SN2 reactions, as it involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6][8][9]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C-2 position, which bears the benzylthio leaving group. This step temporarily breaks the aromaticity of the pyridine ring, forming the high-energy Meisenheimer complex.
-
Charge Stabilization: The negative charge of this intermediate is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group through resonance. This stabilization is the primary reason for the high reactivity of the substrate. The pyridine nitrogen atom also contributes to stabilizing this negative charge.[2][3]
-
Elimination & Aromatization: In the final, typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the benzylthiolate anion.
Caption: The Addition-Elimination mechanism for the SNAr reaction.
Causality of Experimental Design: Key Parameters
The success of the SNAr reaction hinges on the careful selection of several key parameters. Each choice has a direct and predictable impact on reaction kinetics and overall yield.
-
The Substrate: The reactivity of this compound is pre-engineered for SNAr. The pyridine nitrogen and the nitro group work in concert to lower the LUMO energy of the C-2 position, making it highly electrophilic.
-
The Nucleophile: The choice of nucleophile is paramount. Stronger nucleophiles (e.g., secondary amines like piperidine, thiolates) will react more readily than weaker ones (e.g., alcohols, primary amines).[2] Steric hindrance on the nucleophile can slow the initial attack, potentially requiring more forcing conditions.[2]
-
The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[2] Their ability to solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself leaves it "bare" and more reactive.
-
Temperature: While the substrate is highly activated, heating is often employed to increase the reaction rate, especially with less reactive nucleophiles. Typical temperatures range from room temperature to 80-100 °C.
-
Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added. Its role is to deprotonate the nucleophile in situ or to scavenge the proton generated during the reaction, driving the equilibrium towards the products.
Detailed Experimental Protocol: Reaction with Piperidine
This section provides a representative, step-by-step protocol for the reaction of this compound with piperidine, a common secondary amine nucleophile.[10][11]
Materials and Reagents
| Reagent/Material | Quantity | Moles (equiv) | Notes |
| This compound | 246 mg | 1.0 mmol (1.0) | Substrate |
| Piperidine | 102 mg (117 µL) | 1.2 mmol (1.2) | Nucleophile |
| Anhydrous Dimethylformamide (DMF) | 5 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | ~100 mL | - | For extraction |
| Brine (Saturated NaCl solution) | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | - | Drying agent |
| Silica Gel (230-400 mesh) | As needed | - | For column chromatography |
| TLC plates (Silica gel 60 F₂₅₄) | As needed | - | For reaction monitoring |
| Round-bottom flask (25 mL) | 1 | - | Reaction vessel |
| Magnetic stir bar, condenser, stir plate | 1 each | - |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
DMF is a reproductive toxin; handle with care. Piperidine is corrosive and flammable.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir at room temperature until the substrate is fully dissolved.
-
Nucleophile Addition: Using a syringe, add piperidine (117 µL, 1.2 mmol) to the stirred solution.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C using a heating mantle and oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: A 20% Ethyl Acetate in Hexane mixture is a good starting point for the eluent. The product should be more polar than the starting material. Visualize spots under UV light (254 nm).
-
-
Reaction Completion: The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and increasing to 20%) to isolate the pure 2-(piperidin-1-yl)-3-nitropyridine.
Caption: Standard experimental workflow for the SNAr reaction.
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Reaction is sluggish or incomplete | 1. Nucleophile is too weak.2. Insufficient temperature.3. Solvent is not optimal. | 1. If using a thiol or alcohol, add a base (e.g., K₂CO₃, NaH) to generate the more potent thiolate or alkoxide.[2]2. Incrementally increase the temperature (e.g., to 80 °C or 100 °C).3. Switch to a more polar solvent like DMSO. |
| Multiple products observed on TLC | 1. Side reactions.2. Decomposition of starting material or product. | 1. Lower the reaction temperature.2. Ensure the reaction is performed under an inert atmosphere (N₂) if reagents are air-sensitive. |
| Difficulty in purification | Product and starting material have similar polarity. | Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may be required. |
Conclusion
The nucleophilic aromatic substitution of this compound is a reliable and high-yield method for the synthesis of diverse 2-substituted-3-nitropyridines. The reaction's efficiency is rooted in the powerful electronic activation provided by the nitro group and the inherent properties of the pyridine ring. By carefully controlling the choice of nucleophile, solvent, and temperature, researchers can readily access a wide range of functionalized pyridine derivatives that are invaluable intermediates for drug discovery and materials science. The protocols and principles outlined in this guide provide a robust framework for the successful execution and optimization of these essential transformations.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Benzylthio)-3-nitropyridine
Welcome to the technical support center for the purification of 2-(benzylthio)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound from typical reaction mixtures. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue instead of the expected solid. What should I do first?
A1: An oily crude product often indicates the presence of residual solvent, unreacted starting materials (like benzyl mercaptan, if used), or low-melting point byproducts.
-
Initial Step: First, ensure all reaction solvents (e.g., DMF, ethanol) have been thoroughly removed under reduced pressure. It is advisable to use a high-vacuum pump for an extended period.
-
Solvent Trituration: If the product remains oily, attempt trituration. This involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound, which is relatively non-polar, starting with a cold, non-polar solvent like hexanes or diethyl ether can be effective. This will often wash away non-polar impurities and can induce crystallization of the product.
Q2: After purification, my this compound is a yellow or brownish solid, not the expected off-white or pale yellow solid. What causes this discoloration?
A2: A yellow or brown hue typically points to the presence of oxidized impurities or residual colored starting materials. The thioether linkage is susceptible to oxidation to the corresponding sulfoxide or sulfone, which can be colored. Additionally, many nitroaromatic compounds can form colored charge-transfer complexes.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. After a brief heating period, the charcoal is removed by hot filtration through a pad of Celite. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography: If discoloration persists, column chromatography is the most effective method for separating these more polar, colored impurities from the desired product.[1]
-
Q3: The melting point of my purified product is broad and lower than the reported 70-72 °C. What does this indicate?
A3: A broad and depressed melting point is a classic sign of impurities. Potential contaminants could include unreacted starting materials (e.g., 2-chloro-3-nitropyridine and benzyl mercaptan or benzyl bromide), or byproducts such as dibenzyl disulfide. Residual solvent can also contribute to this issue.
-
Purity Confirmation: Before attempting further purification, confirm the presence of impurities using Thin Layer Chromatography (TLC). Spot your purified product alongside the starting materials. If multiple spots are visible in the lane of your product, further purification is necessary.
-
Purification Strategy: Depending on the nature of the impurities observed on the TLC plate, you may choose between recrystallization (if the impurities have significantly different solubility) or column chromatography for more challenging separations.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to common purification challenges.
Issue 1: Low Recovery After Recrystallization
Recrystallization is a powerful technique but requires careful solvent selection to be effective.
Underlying Cause: The primary reason for low recovery is the selection of a solvent in which the product has high solubility even at low temperatures. Another possibility is the premature crystallization of the product during hot filtration.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound sparingly or not at all at room temperature.
-
Heat the test tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound at its boiling point.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a high amount of crystalline solid is a good candidate. For compounds like this compound, ethanol or a mixture of a more polar solvent like ethyl acetate with a non-polar one like hexanes is often a good starting point.[2]
-
-
Preventing Premature Crystallization:
-
Use a pre-heated funnel for hot filtration.
-
Add a small excess of hot solvent (a few percent of the total volume) just before filtration to ensure the product remains in solution.
-
Minimize the exposure of the hot solution to air during filtration.
-
Issue 2: Poor Separation During Column Chromatography
Column chromatography is a highly effective method for purifying this compound from a range of impurities.
Underlying Cause: Poor separation can result from an inappropriate choice of eluent (mobile phase), incorrect stationary phase loading, or poorly packed column.
Workflow for Optimizing Column Chromatography:
References
Troubleshooting low conversion rates in 2-(Benzylthio)-3-nitropyridine reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-(Benzylthio)-3-nitropyridine. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you overcome challenges related to low conversion rates and reaction impurities.
Low or inconsistent yields in the synthesis of this compound, typically formed via the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and benzyl mercaptan, can be a significant bottleneck. This guide provides a logical workflow to diagnose and resolve the most common underlying issues.
Troubleshooting Workflow
The following diagram outlines a systematic process for identifying the root cause of low reaction conversion and implementing targeted solutions.
Optimizing reaction conditions (temperature, solvent, catalyst) for 2-(Benzylthio)-3-nitropyridine
Welcome to the Technical Support Center for the synthesis of 2-(Benzylthio)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to empower you with the scientific understanding to optimize your reaction conditions for improved yield, purity, and efficiency.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic sulfur atom of benzyl mercaptan (also known as phenylmethanethiol) attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. The nitro group at the 3-position plays a crucial role in activating the pyridine ring towards nucleophilic attack by withdrawing electron density. The reaction typically proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group to yield the desired thioether product.[1]
Understanding the underlying mechanism is key to effective troubleshooting and optimization. The reaction rate and success are highly dependent on factors such as the choice of solvent, base (catalyst), and reaction temperature.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may be too weak to sufficiently deprotonate the benzyl mercaptan, leading to a low concentration of the active thiolate nucleophile. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome, resulting in a very slow reaction rate. 3. Poor Solvent Choice: The chosen solvent may not adequately solvate the reactants or the intermediate Meisenheimer complex. 4. Degradation of Starting Materials: Benzyl mercaptan can be susceptible to oxidation to dibenzyl disulfide. | 1a. Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. Use at least 1.1 equivalents of the base. 2a. Gradually increase the reaction temperature in 10-15 °C increments. Consider using a higher-boiling point solvent if the temperature is limited by the current solvent's boiling point. 3a. Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.[2] 4a. Use fresh, high-purity benzyl mercaptan. Consider degassing the solvent to minimize oxidation. |
| Formation of Side Products | 1. Oxidation of Benzyl Mercaptan: The presence of oxygen can lead to the formation of dibenzyl disulfide. 2. Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react with the starting materials. | 1a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2a. Avoid excessively high reaction temperatures. If high temperatures are required, choose a more stable solvent. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. | 1a. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed. 2a. Choose a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating can improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature is a balance between reaction rate and the stability of the reactants and products. For the reaction of 2-chloro-3-nitropyridine with a thiol nucleophile, temperatures in the range of room temperature to 100 °C are commonly employed.[2] A good starting point is 50-60 °C in a solvent like DMF or DMSO. If the reaction is sluggish, the temperature can be gradually increased. It is advisable to monitor the reaction for the formation of impurities at higher temperatures.
Q2: Which solvent is best suited for this reaction?
A2: Polar aprotic solvents are generally the best choice for SNAr reactions. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are excellent at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[2] Less polar solvents like ethanol or THF can be used, but may result in slower reaction rates.
Q3: What is the role of the base, and which one should I use?
A3: The base plays a critical catalytic role by deprotonating the benzyl mercaptan to form the much more nucleophilic benzyl thiolate anion. The choice of base is important. A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often a good first choice as it is effective and easy to handle.[2] For less reactive systems, a stronger base such as sodium hydride (NaH) can be used, which will irreversibly deprotonate the thiol. It is crucial to use a non-nucleophilic base to avoid competing reactions with the 2-chloro-3-nitropyridine.
Q4: Can a catalyst be used to improve the reaction?
A4: In this specific SNAr reaction, the base acts as the primary catalyst by generating the active nucleophile. While traditional transition-metal catalysts are not typically required for this type of reaction, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can sometimes be beneficial, especially if the reaction is run in a biphasic system or if the solubility of the base is limited in the organic solvent.
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. It is recommended to perform a small-scale trial first to optimize the conditions for your specific laboratory setup.
Materials:
-
2-Chloro-3-nitropyridine
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of 2-chloro-3-nitropyridine).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
With stirring, add benzyl mercaptan (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Visualizing the Troubleshooting Workflow
To assist in systematically addressing common experimental issues, the following workflow diagram illustrates a decision-making process for troubleshooting low product yield.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 2-(Benzylthio)-3-nitropyridine
Welcome to the technical support center for the regioselective functionalization of 2-(benzylthio)-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this versatile scaffold. The unique electronic properties of the 3-nitropyridine ring, substituted with a benzylthio group at the 2-position, present both opportunities and significant challenges in achieving selective C-H functionalization or nucleophilic aromatic substitution (SNAr). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and achieve your synthetic goals.
Section 1: Troubleshooting Common Challenges
This section addresses specific problems you may encounter during the regioselective functionalization of this compound in a question-and-answer format.
Poor Regioselectivity in C-H Functionalization
Question: My C-H functionalization reaction on this compound is yielding a mixture of isomers, primarily at the C4, C5, and C6 positions. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H functionalization of pyridines is a persistent challenge due to the intrinsic electronic properties of the ring.[1][2] The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, complicates predictable functionalization.[1][3] Several factors influence the regioselectivity of your reaction:
-
Inherent Electronics of the Pyridine Ring: The pyridine nitrogen and the nitro group at C3 create a complex electronic landscape. The C4 and C6 positions are electronically activated for nucleophilic attack, while the C5 position is less so. Radical reactions can also show a preference for C2 and C4.[4]
-
Reaction Mechanism: The type of C-H functionalization you are attempting (e.g., metal-catalyzed, radical, or directed metalation) will have a profound impact on the regiochemical outcome.
-
Metal-Catalyzed Cross-Coupling: The benzylthio group is not a strong directing group for ortho-metalation. Therefore, without a stronger directing group, mixtures are common.[5][6]
-
Radical Reactions (e.g., Minisci-type): These reactions typically favor the C2 and C4 positions of the pyridine ring. The presence of the bulky benzylthio group at C2 may sterically hinder attack at this position, potentially favoring C4 and C6.[4]
-
Directed Lithiation: Directing groups are often necessary to achieve high regioselectivity in pyridine lithiation.[7][8] The pyridine nitrogen itself can direct lithiation to the C2 position, but this is blocked in your substrate.[7][9]
-
Troubleshooting Strategies:
-
Introduce a Directing Group: If synthetically feasible, the introduction of a directing group at a specific position can be the most effective strategy to control regioselectivity in metal-catalyzed C-H functionalization.
-
Steric Hindrance: You can leverage steric hindrance to your advantage. Using a bulkier reagent may favor functionalization at the less sterically hindered C6 position.
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. These parameters can influence the reaction pathway and, consequently, the regioselectivity.
-
Consider Vicarious Nucleophilic Substitution (VNS): For the introduction of certain carbon nucleophiles, VNS is an excellent method for the regioselective functionalization of nitro-activated aromatic rings, typically occurring ortho or para to the nitro group.[10][11][12] In your substrate, this would correspond to the C4 position.
Nucleophilic Aromatic Substitution (SNAr) Issues
Question: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is either not proceeding or I am observing unexpected side products. What could be the issue?
Answer: The 3-nitropyridine system is activated towards nucleophilic aromatic substitution (SNAr).[13][14] The nitro group is a strong electron-withdrawing group, making the pyridine ring susceptible to nucleophilic attack.[15][16] However, several factors can complicate these reactions.
-
Leaving Group Ability: In this compound, both the benzylthio group and the nitro group could potentially act as leaving groups. While the nitro group is generally a good leaving group in SNAr reactions on activated rings, the benzylthio group can also be displaced under certain conditions.[14][15]
-
Nucleophile Strength and Type: The nature of your nucleophile is critical. Hard nucleophiles (e.g., alkoxides, amides) may favor attack at different positions than soft nucleophiles (e.g., thiolates).
-
Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the outcome of an SNAr reaction.
Troubleshooting Strategies:
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction | Insufficiently activated ring, weak nucleophile, or inappropriate reaction conditions. | - Increase reaction temperature. - Use a stronger nucleophile. - Switch to a more polar aprotic solvent (e.g., DMSO, DMF). - Ensure your base is strong enough to deprotonate your nucleophile if necessary. |
| Displacement of Benzylthio Group Instead of Nitro Group | The benzylthio group can be a viable leaving group, especially with certain nucleophiles or under specific conditions. | - Modify the nucleophile. Softer nucleophiles may show a different selectivity. - Lower the reaction temperature to favor the kinetically controlled product. |
| Formation of Thieno[2,3-b]pyridines | Intramolecular cyclization can occur, especially if the functionalization introduces a reactive group at the C4 position that can cyclize with the sulfur atom.[17][18][19] | - Carefully choose your nucleophile to avoid those that could lead to subsequent cyclization. - Modify the reaction conditions to disfavor the cyclization step (e.g., lower temperature, different solvent). |
Product Decomposition or Instability
Question: My desired functionalized product appears to be forming, but it is decomposing during the reaction or workup. What are the likely causes and how can I mitigate this?
Answer: Substituted nitropyridines can be sensitive to certain reaction conditions and workup procedures.
-
Strongly Basic or Acidic Conditions: The nitro group can be susceptible to reduction or other transformations under harsh basic or acidic conditions, especially at elevated temperatures. The pyridine ring itself can also be sensitive.
-
Oxidative or Reductive Conditions: The benzylthio group is susceptible to oxidation, and the nitro group is readily reduced. Ensure your reaction conditions are free from unintended oxidants or reductants.
-
Light Sensitivity: Some highly conjugated nitroaromatic compounds can be light-sensitive.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Explore the use of milder bases or acids, and lower reaction temperatures.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Careful Workup:
-
Use a buffered aqueous solution for quenching the reaction to avoid extreme pH changes.
-
Minimize exposure to strong light during workup and purification.
-
Consider purification methods that avoid prolonged exposure to silica gel if you suspect degradation on the column. A plug of neutral alumina or flash chromatography with a less acidic stationary phase might be beneficial.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely position for electrophilic aromatic substitution on this compound?
A1: Direct electrophilic aromatic substitution on a 3-nitropyridine ring is generally difficult due to the electron-deficient nature of the ring.[20][21] The reaction conditions are often harsh and can lead to low yields and poor regioselectivity.[20] If the reaction were to proceed, the directing effects of the substituents would be competing. The benzylthio group is ortho-, para-directing, while the nitro group is meta-directing. This would likely result in a complex mixture of products. It is generally more synthetically useful to pursue nucleophilic or radical functionalization strategies for this substrate.
Q2: Can I perform a metal-halogen exchange on a halogenated derivative of this compound?
A2: Yes, metal-halogen exchange is a viable strategy to generate a lithiated pyridine species for subsequent reaction with an electrophile.[9] For example, if you have a bromo-substituted derivative, you can treat it with an organolithium reagent like n-butyllithium at low temperatures to generate the corresponding lithiated intermediate. However, the stability of these intermediates can be a concern, and careful control of the reaction temperature is crucial to avoid side reactions.[7][9]
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Nitropyridine compounds can be energetic and should be handled with care.[14] Avoid heating them excessively in a closed system. Reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting your experiments.
Section 3: Experimental Protocols and Visualizations
Protocol: Vicarious Nucleophilic Substitution (VNS) for C4-Alkylation
This protocol provides a general procedure for the C-H alkylation of this compound at the C4 position using a sulfone-stabilized carbanion.[22][23]
Materials:
-
This compound
-
Alkyl phenyl sulfone (e.g., ethyl phenyl sulfone)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alkyl phenyl sulfone (1.2 equivalents) in anhydrous THF/DMF at -78 °C under an argon atmosphere, add potassium tert-butoxide (2.5 equivalents) portion-wise.
-
Stir the resulting mixture at -78 °C for 30 minutes to generate the carbanion.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-alkylated product.
Diagram: Regioselectivity Challenges in C-H Functionalization
Caption: Key factors influencing regioselectivity in C-H functionalization.
Diagram: Troubleshooting Workflow for SNAr Reactions
Caption: A decision-making workflow for troubleshooting SNAr reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 11. chem.kuleuven.be [chem.kuleuven.be]
- 12. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the oxidation of the thioether in 2-(Benzylthio)-3-nitropyridine
A comprehensive guide for researchers, scientists, and drug development professionals on preventing the undesired oxidation of the thioether in 2-(Benzylthio)-3-nitropyridine.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound and prevent its oxidative degradation. As Senior Application Scientists, we have synthesized our expertise to provide you with a self-validating system of protocols and insights grounded in established chemical principles.
Understanding the Challenge: The Susceptibility of this compound to Oxidation
The thioether linkage in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[1] This is a common degradation pathway for many sulfur-containing compounds.[1] The presence of the electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the thioether, making it crucial to handle and store this compound under appropriate conditions to maintain its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound oxidation?
The primary oxidation products are the corresponding sulfoxide and sulfone. The sulfur atom in the thioether is oxidized first to a sulfoxide and then further to a sulfone.
Q2: What factors can promote the oxidation of the thioether?
Several factors can contribute to the oxidation of this compound, including:
-
Exposure to atmospheric oxygen: Prolonged exposure to air can lead to slow oxidation.
-
Presence of oxidizing agents: Contaminants in solvents or reagents, such as peroxides in ethers, can initiate oxidation.[1]
-
Exposure to light: Photodegradation can occur with aromatic sulfur-containing compounds.[1]
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidation.[1]
Q3: How does the nitro group affect the stability of the thioether?
The nitro group is a strong electron-withdrawing group. This electronic effect can influence the electron density at the sulfur atom, potentially affecting its susceptibility to oxidation. Studies on substituted thioanisoles have shown that electron-withdrawing groups can decrease the rate of oxidation by hydrogen peroxide.[2]
Q4: Can the pyridine nitrogen or the nitro group undergo oxidation?
While the thioether is generally the most susceptible site to oxidation, under certain harsh oxidative conditions, the pyridine nitrogen can be oxidized to an N-oxide, or the nitro group could potentially participate in side reactions. However, selective oxidation of the thioether is the primary concern under typical storage and handling conditions.
Q5: How can I detect the presence of oxidation products in my sample?
The most common methods for detecting sulfoxide and sulfone impurities are:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the parent compound from its more polar oxidation products.
-
Mass Spectrometry (MS): LC-MS analysis will show characteristic mass increases of +16 (sulfoxide) and +32 (sulfone) atomic mass units (amu) compared to the parent compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the methylene group adjacent to the sulfur (-S-CH₂-Ph) will show a downfield shift in the ¹H NMR spectrum upon oxidation to the sulfoxide and a further downfield shift for the sulfone.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly opened sample. | 1. Improper storage by the supplier. 2. Oxidation during shipping. | 1. Contact the supplier for a certificate of analysis and inquire about their storage and shipping conditions. 2. Perform initial purity analysis immediately upon receipt. |
| Gradual appearance of new, more polar peaks in HPLC over time. | 1. Air oxidation from repeated opening of the container. 2. Storage at room temperature or exposure to light. 3. Contaminated solvents used for sample preparation. | 1. Aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen). 2. Store the compound at low temperatures (e.g., -20°C) in the dark.[1] 3. Use freshly opened, high-purity, or distilled solvents for all manipulations.[1] |
| Reaction mixture shows significant formation of sulfoxide/sulfone byproducts. | 1. Oxidizing reagents or catalysts present in the reaction. 2. Reaction conditions (e.g., high temperature, prolonged reaction time) promoting oxidation. 3. Use of solvents prone to peroxide formation (e.g., THF, diethyl ether). | 1. Carefully review all reagents and catalysts for potential oxidizing properties. 2. Optimize reaction conditions to use lower temperatures and shorter reaction times if possible. 3. Use freshly distilled or inhibitor-free solvents. Consider using less-oxidizable solvents. |
| Difficulty in separating the parent compound from its oxidation products. | 1. Suboptimal chromatography conditions. | 1. Develop a gradient HPLC method to improve separation. 2. Consider using a different stationary phase or mobile phase modifiers. 3. For preparative chromatography, use a high-resolution column and optimize the loading amount. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
To minimize oxidation, adhere to the following storage and handling procedures:
-
Upon Receipt: Immediately transfer the compound to a clean, dry, amber glass vial.
-
Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For long-term storage, consider sealing the vial with parafilm.
-
Temperature: Store the vial at -20°C or lower.
-
Light Protection: The amber vial provides some protection, but it is best to store it in a dark location (e.g., inside a freezer box).
-
Handling: When weighing or handling the compound, do so quickly to minimize exposure to air and light. If possible, perform these operations in a glove box or under a stream of inert gas.
Protocol 2: Monitoring the Purity of this compound by HPLC
This protocol provides a general method for assessing the purity and detecting oxidation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
Expected Elution Order: this compound will be the least polar and will elute last. The sulfoxide will be more polar and elute earlier, followed by the even more polar sulfone.
Protocol 3: Confirmatory Analysis by LC-MS
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in Protocol 2.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Expected Masses:
-
This compound: [M+H]⁺ = 247.05
-
Sulfoxide: [M+H]⁺ = 263.05
-
Sulfone: [M+H]⁺ = 279.04
-
-
Visualizing Key Concepts
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected oxidation.
References
Improving the long-term storage and stability of 2-(Benzylthio)-3-nitropyridine
An Application Scientist's Guide to Ensuring Long-Term Stability and Experimental Integrity
Welcome to the technical support resource for 2-(Benzylthio)-3-nitropyridine (CAS: 69212-31-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the storage, handling, and stability of this versatile heterocyclic building block. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document moves beyond simple data sheets to provide in-depth, field-proven insights into maintaining the purity and stability of this compound over the long term.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by users in a direct question-and-answer format.
Q1: What are the definitive, ideal conditions for the long-term storage of solid this compound?
For maximum long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, amber glass vial.[1] The key is to create a multi-barrier defense against the primary degradation triggers: oxygen, moisture, and light. The most critical factor is the atmosphere within the vial; the headspace should be purged with an inert gas like nitrogen or argon before sealing.[1][2]
-
Expertise & Causality: The molecule's structure contains a thioether (-S-CH₂-) linkage, which is the primary site of instability. The sulfur atom is susceptible to oxidation by atmospheric oxygen, which can convert the thioether first to a sulfoxide and then to a sulfone.[3] These oxidized species are impurities that can alter the compound's reactivity, chromatographic profile, and biological activity. An inert atmosphere directly prevents this oxidative pathway. Refrigeration slows down all chemical degradation processes, while amber glass protects the compound from potential photodegradation.
Q2: My previously off-white solid compound has developed a yellowish tint after several months on the shelf. What does this signify?
A color change from off-white to yellow is a common visual indicator of degradation. While minor color changes can sometimes be due to trace-level impurities, it most often suggests the formation of chromophoric degradation products. The likely culprits are oxidized species (sulfoxides) or products resulting from slow, light-induced decomposition. This observation should immediately prompt a purity re-assessment via an analytical technique like HPLC before using the material in a sensitive reaction.
Q3: I'm observing new, unexpected peaks in my HPLC chromatogram after storing a stock solution of the compound. What are these peaks likely to be?
The appearance of new, typically more polar, peaks in a reverse-phase HPLC analysis is a classic sign of degradation. Given the structure of this compound, these new peaks are almost certainly the corresponding sulfoxide and, to a lesser extent, the sulfone derivatives.
-
Trustworthiness & Self-Validation: You can tentatively confirm this by performing a small-scale forced oxidation. Treat a small sample of your pure compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide in acetonitrile) for a few hours at room temperature.[3][4] Analyze the resulting mixture by HPLC. The retention times of the newly formed peaks in your forced degradation sample should match the unexpected peaks observed in your stored sample, providing strong evidence of their identity.
Q4: Is it advisable to store this compound in solution for extended periods? What are the risks?
We strongly advise against the long-term storage of this compound in solution. Solutions, especially in common laboratory solvents, accelerate degradation.
-
Key Risks of Solution Storage:
-
Increased Oxidative Stress: Dissolved oxygen in solvents provides a ready source for the oxidation of the thioether.
-
Solvent Impurities: Solvents like THF or dioxane can form peroxides over time, which are potent oxidizing agents that will rapidly degrade the compound.[3] Always use fresh, high-purity, or peroxide-tested solvents.
-
Hydrolytic Instability: While thioethers are generally more stable to hydrolysis than esters, prolonged storage in protic or aqueous solvents, especially under non-neutral pH, can potentially lead to slow cleavage of the C-S bond.
-
If you must store a solution for short-term use (e.g., a few days), use a high-purity, anhydrous solvent (like acetonitrile or DMF), store it refrigerated (2-8°C), and purge the vial headspace with inert gas.
Section 2: Understanding the Chemical Instability Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it. The stability of this compound is primarily governed by the reactivity of its thioether group.
Primary Degradation Pathways
-
Oxidation: This is the most significant and common degradation pathway. The electron-rich sulfur atom is readily attacked by electrophilic oxygen species (atmospheric O₂, peroxides). This is a two-step oxidation process.
-
Step 1: this compound is oxidized to 2-(Benzylsulfinyl)-3-nitropyridine (the sulfoxide).
-
Step 2: Further oxidation of the sulfoxide yields 2-(Benzylsulfonyl)-3-nitropyridine (the sulfone).
-
-
Photodegradation: Aromatic nitro compounds and thioethers can be sensitive to light, particularly UV radiation.[3] Absorbed energy can promote the molecule to an excited state, leading to radical-mediated reactions or cleavage, resulting in a complex mixture of byproducts.
-
Hydrolysis: Under harsh acidic or basic conditions, the benzyl-sulfur bond could undergo nucleophilic attack, although this is generally less favorable than oxidation for thioethers.[3]
References
Technical Support Center: Refining the Work-up Procedure for 2-(Benzylthio)-3-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 2-(Benzylthio)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the post-reaction work-up for this important synthetic intermediate. Here, we move beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each procedural choice, ensuring both accuracy and reproducibility in your work.
I. Troubleshooting Guide: Common Work-up Challenges
This section addresses specific, practical issues that can arise during the isolation and purification of this compound.
Issue 1: An emulsion has formed during the aqueous wash, and the layers are not separating.
Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another and are common in organic synthesis work-ups, especially when dealing with mixtures containing both polar and nonpolar components.[1] The presence of unreacted starting materials, salts, or certain solvents can stabilize these emulsions, making separation difficult.
Step-by-Step Resolution Protocol:
-
Patience and Brine: Begin by adding a saturated aqueous solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous layer helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase. Gently rock the separatory funnel rather than shaking vigorously.
-
Solvent Addition: If brine is ineffective, adding a small amount of the organic solvent used for extraction can help to coalesce the dispersed organic droplets.
-
Filtration: As a last resort, passing the entire emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: For smaller scale reactions, centrifugation can be a highly effective method for separating the layers.
Issue 2: The product is not precipitating from the solution upon cooling or addition of an anti-solvent.
Root Cause Analysis: Failure to precipitate can be due to several factors: the product may be too soluble in the chosen solvent system, the concentration of the product may be too low, or impurities may be inhibiting crystallization.
Refined Precipitation Protocol:
-
Solvent Evaporation: Carefully reduce the volume of the solvent using a rotary evaporator. This will increase the concentration of the product and promote precipitation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single crystal to the solution to induce crystallization.
-
Solvent System Re-evaluation: If the above steps fail, your product may be too soluble in the current solvent. Consider a different anti-solvent or a complete change of the recrystallization solvent system.
Issue 3: The isolated product is an oil, not the expected solid.
Root Cause Analysis: The product "oiling out" instead of crystallizing is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation. It can also occur if the solution is cooled too rapidly. The reported melting point for this compound is 70-72 °C.[3]
Troubleshooting Steps:
-
Purity Check: Analyze the oil by Thin Layer Chromatography (TLC) or ¹H NMR to assess its purity. If significant impurities are present, further purification is necessary.
-
Column Chromatography: Flash column chromatography is a highly effective method for removing impurities that may be inhibiting crystallization. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used.
-
Trituration: Add a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. Stir the mixture vigorously. The product should solidify while the impurities remain in solution. The solid can then be collected by filtration.
-
Slow Cooling: During recrystallization, allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.
Issue 4: The final product is discolored (yellow or brown).
Root Cause Analysis: Discoloration is often due to the presence of residual reagents, byproducts, or degradation products. In the synthesis of this compound, this can be due to unreacted 2-chloro-3-nitropyridine or oxidation of the thioether.
Decolorization and Purification Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Heat the mixture for a short period, then filter it hot through a pad of Celite® to remove the carbon. Allow the filtrate to cool and crystallize.
-
Recrystallization: A simple recrystallization from an appropriate solvent (e.g., ethanol) can often remove colored impurities.[4]
-
Aqueous Washes: Ensure that the work-up includes thorough washing with water and brine to remove any water-soluble impurities. A wash with a dilute solution of sodium bicarbonate can help remove any acidic impurities.[2]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 2-chloro-3-nitropyridine and benzyl mercaptan is a classic example of a nucleophilic aromatic substitution (SNA_r) reaction.[5][6] The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the thiolate anion, which is generated in situ by deprotonating benzyl mercaptan with a base.[7] The thiolate then attacks the carbon atom bearing the chlorine, proceeding through a Meisenheimer complex intermediate, followed by the expulsion of the chloride leaving group to yield the final product.[5]
Q2: What is the expected yield for this reaction?
A2: The yield can vary depending on the specific reaction conditions, but a well-optimized procedure should provide a good to excellent yield, often in the range of 70-90%.
Q3: How should I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to separate the starting material (2-chloro-3-nitropyridine) from the product. The reaction is complete when the starting material spot is no longer visible by TLC.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thioether.[8][9]
Q5: Are there any specific safety precautions I should take during the work-up?
A5: Yes. Benzyl mercaptan is known for its strong, unpleasant odor. Therefore, it is crucial to handle it in a well-ventilated fume hood.[10] Also, be cautious when quenching the reaction, as it may be exothermic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. Experimental Protocols and Data
Refined Work-up and Purification Protocol
This protocol is designed to maximize purity and yield.
-
Quenching: Once the reaction is complete as determined by TLC, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold water (approximately 5-10 times the volume of the reaction solvent).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
Aqueous Washes: Combine the organic layers and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [8] |
| Molecular Weight | 246.29 g/mol | [8][11] |
| Melting Point | 70-72 °C | [3] |
| Appearance | Solid | [3] |
IV. Visualized Workflow and Reaction Mechanism
Experimental Workflow Diagram
Caption: Refined work-up and purification workflow.
Reaction Mechanism Diagram
Caption: SNAr mechanism for the synthesis.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. --INVALID-LINK--
-
BenchChem. Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. --INVALID-LINK--
-
ChemScene. This compound. --INVALID-LINK--
-
MDPI. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. --INVALID-LINK--
-
Sigma-Aldrich. This compound 98. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the High-Yield Synthesis of 2-(Benzylthio)-6-methylpyridine. --INVALID-LINK--
-
BenchChem. Stability issues of 2-(Benzylthio)-6-methylpyridine under different conditions. --INVALID-LINK--
-
BenchChem. Application Note and Protocol: Scale-Up Synthesis of 2-(Benzylthio)-6-methylpyridine. --INVALID-LINK--
-
YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. --INVALID-LINK--
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
Sigma-Aldrich. This compound 98. --INVALID-LINK--
-
ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. --INVALID-LINK--
-
Guidechem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? --INVALID-LINK--
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. --INVALID-LINK--
-
Guidechem. How to apply and prepare 2-Chloro-3-nitropyridine efficiently? --INVALID-LINK--
-
Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives. --INVALID-LINK--
-
Stenutz. 2-benzylthio-3-nitropyridine. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine. --INVALID-LINK--
-
Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. --INVALID-LINK--
-
ResearchGate. 2-Chloro-3-nitropyridine. --INVALID-LINK--
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. --INVALID-LINK--
-
Chemistry Steps. Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Master Organic Chemistry. Thiols And Thioethers. --INVALID-LINK--
-
StudySmarter. Nucleophilic Aromatic Substitution Practice Problems. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. --INVALID-LINK--
-
ResearchGate. Recent Advances in the Synthesis of Thioether. --INVALID-LINK--
-
Semantic Scholar. Benzyl mercaptan. --INVALID-LINK--
-
Sigma-Aldrich. This compound 98. --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimization of 2-(Benzylthio)-6-methylpyridine Synthesis. --INVALID-LINK--
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound 98 69212-31-3 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. scbt.com [scbt.com]
Validation & Comparative
A Researcher's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for Synthesized 2-(Benzylthio)-3-nitropyridine
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible research. For novel compounds like 2-(Benzylthio)-3-nitropyridine, a pyridine derivative with potential applications in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth examination of elemental analysis as a primary method for quantitative purity assessment. More importantly, it situates this classical technique within a modern, multi-faceted validation framework, comparing its utility against orthogonal chromatographic and spectroscopic methods.
Section 1: The Foundational Standard – Elemental Analysis (EA)
Elemental analysis remains a cornerstone technique for confirming the empirical formula of a newly synthesized compound.[1] Its power lies in its quantitative nature, providing a direct measure of the mass percentages of core elements. For organic compounds, this almost always refers to Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) analysis, accomplished via high-temperature combustion.[2][3][4]
The principle is rooted in the Pregl-Dumas method, where a sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[2][5] These gases are then chromatographically separated and quantified using a thermal conductivity detector.[5] The resulting data provides a bulk-level confirmation of the compound's elemental makeup, a critical first step in verifying that the correct molecule has been synthesized.
Theoretical Composition of this compound
Before any analysis, we must establish the theoretical or calculated elemental composition based on the molecular formula.
Molecular Formula: C₁₂H₁₀N₂O₂S[6][7] Molecular Weight: 246.29 g/mol [6][7][8]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass per Element | Theoretical Mass % |
| Carbon | C | 12.011 | 12 | 144.132 | 58.52% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.10% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.37% |
| Sulfur | S | 32.065 | 1 | 32.065 | 13.02% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.00% |
| Table 1: Theoretical elemental composition of this compound. |
Experimental Protocol for CHNS Elemental Analysis
This protocol is designed to be self-validating through the use of certified standards.
-
Instrument Calibration:
-
Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.
-
-
Sample Preparation:
-
Ensure the synthesized this compound sample is homogenous and completely dry. Residual solvents or water will significantly alter the hydrogen and carbon percentages, leading to erroneous results.[5]
-
Accurately weigh 2-3 mg of the sample into a tin capsule using a microbalance.
-
-
Combustion and Analysis:
-
The sealed capsule is introduced into a high-temperature (≈1150 °C) furnace with a stream of pure oxygen.[5]
-
The resulting combustion gases are passed through a reduction tube (≈850 °C) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.[5]
-
The gas mixture (CO₂, H₂O, N₂, SO₂) is separated, and the elemental content is determined.
-
-
Data Interpretation:
Interpreting the Results: A Comparative Scenario
| Element | Theoretical % | Sample A (High Purity) | Deviation | Sample B (Impure) | Deviation | Probable Cause for Deviation in Sample B |
| C | 58.52% | 58.35% | -0.17% | 59.81% | +1.29% | Residual solvent (e.g., Toluene, Hexane) |
| H | 4.10% | 4.18% | +0.08% | 5.25% | +1.15% | Residual water or solvent |
| N | 11.37% | 11.41% | +0.04% | 10.88% | -0.49% | Inorganic salt impurity or starting material |
| S | 13.02% | 12.91% | -0.11% | 12.55% | -0.47% | Impurity lacking a sulfur atom |
| Purity | >99.5% | PASS | FAIL | |||
| Table 2: Hypothetical elemental analysis data comparing high-purity and impure samples of this compound. |
Section 2: The Necessity of Orthogonal Validation
While elemental analysis is excellent for confirming the empirical formula, it has limitations. It provides no information about the presence of isomeric impurities, and minor deviations can sometimes be difficult to interpret without further context.[11] Therefore, a robust purity assessment relies on orthogonal methods —independent analytical techniques that measure different properties of the compound.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[12] It is exceptionally powerful for visualizing and quantifying impurities.
-
Protocol Snapshot (Purity Assay):
-
System: Reverse-phase HPLC with a C18 column and a UV detector set to an appropriate wavelength for the pyridine ring.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is often effective.
-
Analysis: A pure compound should yield a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Spectroscopic Methods: NMR and Mass Spectrometry (MS)
Spectroscopic techniques provide detailed information about molecular structure and have largely become the primary methods for structural determination in modern organic chemistry.[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a definitive fingerprint of the compound's covalent structure.[11] ¹H and ¹³C NMR spectra can confirm the connectivity of atoms and the absence of structurally similar impurities.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the compound's mass-to-charge ratio.[12] Confirming the molecular weight to within a few parts per million (ppm) of the theoretical value provides strong evidence for the molecular formula.
Comparative Analysis of Techniques
| Technique | Information Provided | Primary Use | Strengths | Limitations |
| Elemental Analysis (EA) | Mass % of C, H, N, S | Empirical Formula Confirmation | Quantitative, inexpensive, assesses bulk purity.[2] | Insensitive to isomers, provides no structural data.[11] |
| HPLC | Number and quantity of impurities | Purity Quantification | High sensitivity, excellent for resolving mixtures.[9] | Requires a chromophore, method development can be time-consuming. |
| NMR Spectroscopy | Covalent bond structure | Structural Elucidation | Definitive structural confirmation, can detect subtle impurities.[13] | Less quantitative without internal standards, less sensitive than HPLC. |
| Mass Spectrometry (MS) | Molecular Weight | Molecular Formula Confirmation | High sensitivity, provides exact mass (HRMS).[12] | Provides little information on quantity, isomers often indistinguishable. |
| Table 3: A comparative guide to common purity validation techniques. |
Section 3: A Holistic Strategy for Purity Confirmation
No single technique is sufficient to declare a synthesized compound as "pure." A conclusive assessment is built from a confluence of evidence from orthogonal methods. For a batch of this compound to be considered highly pure and ready for further research, it must satisfy multiple analytical criteria.
Example Certificate of Analysis for a High-Purity Batch
| Analysis Method | Parameter | Specification | Result |
| Elemental Analysis | %C | 58.52 ± 0.4% | 58.41% |
| %H | 4.10 ± 0.4% | 4.15% | |
| %N | 11.37 ± 0.4% | 11.40% | |
| HPLC | Purity (at 254 nm) | ≥ 98.0% | 99.6% |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 247.0590 | Found: 247.0588 |
| ¹H NMR | Spectrum | Conforms to structure | Conforms |
| Melting Point | Range | 70-72 °C (lit.) | 71-72 °C |
| Table 4: A summary of analytical data required for comprehensive purity validation. |
Conclusion
Elemental analysis is an indispensable tool in the chemist's arsenal for validating the purity of a synthesized compound like this compound. It provides a robust, quantitative assessment of the elemental composition, serving as a fundamental check against the theoretical formula. However, its true value is realized when it is integrated into a broader analytical strategy. By combining the bulk purity data from elemental analysis with the high-resolution separation of HPLC and the detailed structural insights from NMR and MS, researchers can establish the identity and purity of their compounds with the highest degree of scientific confidence. This multi-pronged, orthogonal approach is the standard for ensuring data integrity and reproducibility in the fields of chemical research and drug development.
References
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-benzylthio-3-nitropyridine [stenutz.eu]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 13. tutorchase.com [tutorchase.com]
A Senior Application Scientist's Guide to the Spectroscopic Cross-Verification of 2-(Benzylthio)-3-nitropyridine
Introduction: The Imperative of Analytical Rigor in Chemical Synthesis
In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of novel compounds, such as the substituted pyridine derivative 2-(Benzylthio)-3-nitropyridine, demands a rigorous, multi-faceted approach to structural elucidation.[1] This compound, with its distinct benzyl, thioether, and nitropyridine moieties, presents a clear case for the application of complementary spectroscopic techniques.
This guide provides an in-depth, practical framework for researchers and drug development professionals to acquire and, most critically, cross-reference spectroscopic data for this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols are inherently self-validating. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we establish a high-confidence confirmation of the compound's identity and purity, benchmarking our findings against established literature and database values.
Part 1: Experimental Workflow for Data Acquisition
The reliability of spectroscopic data is directly contingent on the precision of the experimental methodology. The following protocols are designed to generate high-quality, reproducible data for ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Sample Preparation: The Foundation of Quality Data
The choice of solvent and sample concentration is critical. Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent solubilizing power for a wide range of organic molecules and its well-characterized residual solvent peaks, which are unlikely to interfere with key analyte signals.[2]
-
Protocol:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) in a standard 5 mm NMR tube. TMS serves as the internal reference standard, set to 0.00 ppm.
-
For LC-MS analysis, prepare a stock solution of the sample at 1 mg/mL in HPLC-grade acetonitrile. Further dilute to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid. The acid is crucial for promoting protonation in positive-ion mode electrospray ionization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's atomic connectivity. A high-field spectrometer (e.g., 400 MHz or higher) is recommended for superior signal dispersion, which is essential for resolving the complex aromatic regions of this molecule.[3]
-
¹H NMR Acquisition Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker's zg30).
-
Number of Scans: 16-64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A 2-second delay ensures full relaxation of protons, allowing for accurate signal integration.[3]
-
-
¹³C NMR Acquisition Protocol:
-
Instrument: 400 MHz NMR Spectrometer (operating at ~101 MHz for ¹³C).
-
Pulse Program: Proton-decoupled experiment (e.g., Bruker's zgpg30) to produce singlets for all unique carbon atoms, simplifying the spectrum.
-
Number of Scans: 1024 or more scans are required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to confirm the compound's elemental composition by providing a highly accurate mass measurement. An HPLC system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source is the gold standard. ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion [M+H]⁺.[3]
-
LC-MS Protocol:
-
Instrumentation: HPLC system coupled to a TOF or Orbitrap Mass Spectrometer with an ESI source.
-
Chromatographic Conditions: A short C18 column is used to introduce the sample, ensuring it is free of non-volatile salts before entering the mass spectrometer.
-
Mobile Phase: Isocratic flow of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Scan Range: m/z 100 - 500.
-
Data Analysis: The primary ion of interest is the protonated molecule, [M+H]⁺. Its observed mass should be compared to the theoretical exact mass.
-
-
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
Part 2: Data Interpretation and Cross-Referencing with Literature Values
The core of this guide is the comparison of experimentally obtained data with established values. The molecular formula of this compound is C₁₂H₁₀N₂O₂S, with a molecular weight of 246.29 g/mol .[1][4]
Mass Spectrometry Data Comparison
The most direct confirmation of identity comes from HRMS. The theoretical exact mass of the neutral molecule is 246.0463 Da. We primarily look for the protonated adduct in positive ESI mode.
Table 1: High-Resolution Mass Spectrometry Data
| Ion Species | Theoretical m/z | Expected Observed m/z | Source |
|---|---|---|---|
| [M+H]⁺ | 247.0536 | ± 5 ppm | PubChem[5] |
| [M+Na]⁺ | 269.0355 | ± 5 ppm | PubChem[5] |
-
Expert Analysis: An observed m/z within 5 parts per million (ppm) of the theoretical value for the [M+H]⁺ ion provides high confidence in the elemental composition of the synthesized compound. The presence of the sodium adduct [M+Na]⁺ is also common and serves as a secondary confirmation point.
¹H NMR Spectroscopic Data Comparison
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of the protons. The structure contains three distinct proton environments: the benzyl ring protons, the pyridine ring protons, and the benzylic methylene (-CH₂-) protons.
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Literature Source |
|---|---|---|---|---|
| Pyridine-H6 | ~8.65 | dd | 1H | SpectraBase[2], Inferred[6] |
| Pyridine-H4 | ~8.15 | dd | 1H | SpectraBase[2], Inferred[6] |
| Benzyl-H (ortho, meta, para) | 7.25 - 7.45 | m | 5H | SpectraBase[2] |
| Pyridine-H5 | ~7.20 | dd | 1H | SpectraBase[2], Inferred[6] |
| Methylene (-S-CH₂-) | ~4.60 | s | 2H | SpectraBase[2] |
-
Expert Analysis & Causality:
-
Pyridine Ring: The protons on the 3-nitropyridine ring are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group and the inherent electron-deficient nature of the pyridine ring. The H6 and H4 protons, being ortho and para to the nitro group, experience the strongest effect.
-
Benzyl Group: The five protons of the phenyl ring typically appear as a complex multiplet in the 7.25-7.45 ppm range.
-
Methylene Bridge: The singlet at ~4.60 ppm, integrating to 2H, is characteristic of the methylene protons (-S-CH₂-). Its chemical shift is influenced by the adjacent sulfur atom and the phenyl ring. The lack of splitting (singlet) confirms there are no protons on the adjacent atoms (sulfur and the pyridine C2 position).
-
¹³C NMR Spectroscopic Data Comparison
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. It is particularly useful for confirming the carbon skeleton.
Table 3: Predicted/Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Pyridine C2 (C-S) | ~160-162 | Inferred[7] |
| Pyridine C6 | ~153-155 | Inferred[8] |
| Pyridine C3 (C-NO₂) | ~148-150 | Inferred[8] |
| Pyridine C4 | ~135-137 | Inferred[6][9] |
| Benzyl C (quaternary) | ~135 | Inferred[9] |
| Benzyl C (ortho, meta, para) | 127 - 130 | Inferred[9][10] |
| Pyridine C5 | ~120-122 | Inferred[9] |
| Methylene (-S-CH₂-) | ~36-38 | Inferred[6] |
-
Expert Analysis & Causality:
-
The chemical shifts are inferred from known data for similar functionalized pyridine and benzyl compounds.[6][7][8][9]
-
The carbon attached to the sulfur (C2) is expected at a significantly downfield position.
-
The carbons of the pyridine ring show a wide dispersion due to the strong electronic effects of the nitro group and the thioether linkage. The carbon bearing the nitro group (C3) is also expected to be significantly downfield.
-
The aliphatic methylene carbon is expected in the 36-38 ppm range, consistent with a carbon atom situated between a sulfur atom and an aromatic ring.
-
Caption: Logical relationship of data cross-referencing.
Conclusion: A Synthesis of Evidence
The structural elucidation of a synthesized compound like this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. This guide has outlined a robust workflow for obtaining and interpreting the necessary spectroscopic data.
By following these protocols, a researcher can:
-
Confirm the elemental composition and molecular weight with high accuracy using HRMS.
-
Verify the precise proton environment and atom-to-atom connectivity using ¹H NMR.
-
Validate the complete carbon framework of the molecule with ¹³C NMR.
When the experimentally acquired data for mass, chemical shifts, signal integrations, and splitting patterns align with the trusted literature and database values, a confident and verifiable structural assignment can be made. This analytical rigor is non-negotiable for ensuring the integrity and reproducibility of research in chemistry and drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C12H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Biological Efficacy of 2-(Benzylthio)-3-nitropyridine and Its Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 3-nitropyridine derivatives have recently emerged as a particularly promising class of compounds, exhibiting potent anticancer activity. This guide provides an in-depth technical comparison of the biological efficacy of 2-(benzylthio)-3-nitropyridine and its analogs, with a focus on their mechanism of action as microtubule-targeting agents. By synthesizing data from key studies, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.
The Rise of 3-Nitropyridines: A New Frontier in Cancer Therapy
The 3-nitropyridine core has been identified as a privileged structure in the design of potent anticancer compounds. Recent research has illuminated the mechanism by which these molecules exert their cytotoxic effects, revealing them to be a novel class of microtubule-targeting agents.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitotic spindle formation during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.
Compounds based on the 3-nitropyridine scaffold have been shown to inhibit tubulin polymerization, leading to a cascade of events culminating in cancer cell death.[1][2] This targeted disruption of the cytoskeleton triggers a mitotic arrest, specifically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[1][2]
Mechanism of Action: Targeting the Colchicine-Binding Site
A pivotal study involving X-ray crystallography has demonstrated that 3-nitropyridine analogs bind to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules. The consequence is a destabilization of the microtubule network, a critical event for the rapidly dividing cancer cells that are highly dependent on a functional mitotic spindle.
Caption: Mechanism of action of 3-nitropyridine analogs as tubulin polymerization inhibitors.
Comparative Biological Efficacy of 3-Nitropyridine Analogs
While direct comparative studies on a broad series of this compound analogs are not extensively available in the current literature, a key study on potent 3-nitropyridine microtubule-targeting agents provides invaluable data on the cytotoxicity of closely related compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of two lead 3-nitropyridine compounds, 4AZA2891 and 4AZA2996, against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (nM) |
| 4AZA2891 | HT-29 (Colon Adenocarcinoma) | 5.4 |
| 4AZA2996 | HT-29 (Colon Adenocarcinoma) | 4.0 |
| Data adapted from a study on 3-nitropyridine analogues as novel microtubule-targeting agents.[1][2] |
These low nanomolar IC50 values highlight the exceptional potency of the 3-nitropyridine scaffold. Further screening of these compounds in the National Cancer Institute's 60-cell line panel (NCI-60) revealed broad-spectrum anticancer activity, with several cell lines exhibiting a GI50 (50% growth inhibition) of less than 10 nM.[1]
Structure-Activity Relationship (SAR) Insights from Related Analogs
To infer the potential impact of substitutions on the 2-(benzylthio) moiety of this compound, we can draw parallels from studies on structurally related 2-thio-substituted heterocyclic compounds. Research on 2-(benzylthio)pyrimidine derivatives has provided valuable insights into how modifications of the benzyl group can influence biological activity.
| Substitution on Benzyl Ring | Observed Effect on Biological Activity | Rationale |
| Electron-withdrawing groups (e.g., -NO2, -Cl) | Generally enhances antibacterial activity.[3] | May increase the electrophilicity of the compound, facilitating interactions with biological nucleophiles. |
| Electron-donating groups (e.g., -CH3, -OCH3) | Can modulate activity, with effects being position-dependent.[3] | Alters the electronic and steric properties of the molecule, influencing binding to target enzymes or receptors. |
| Positional Isomers (ortho, meta, para) | The position of the substituent significantly impacts activity.[4] | Affects the overall conformation and steric hindrance of the molecule, which is critical for optimal target binding. |
It is crucial to note that these are extrapolated trends from related scaffolds and require experimental validation for the this compound series. However, they provide a rational basis for the design of future analogs with potentially enhanced efficacy.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound analogs) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
Assay buffer (e.g., PEM buffer)
-
Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, fluorescent reporter, and GTP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC50 for inhibition of tubulin polymerization.
Conclusion and Future Directions
The 3-nitropyridine scaffold, particularly as represented by this compound and its analogs, holds significant promise for the development of novel anticancer therapeutics. Their mechanism of action as potent inhibitors of tubulin polymerization, binding at the colchicine site, provides a solid foundation for further drug design and optimization. While direct comparative data for a series of this compound analogs is an area ripe for future investigation, insights from structurally related compounds suggest that strategic modifications of the benzylthio moiety could lead to analogs with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such novel compounds, paving the way for the discovery of the next generation of microtubule-targeting anticancer drugs.
References
- 1. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Benzylthio)-3-nitropyridine for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylthio)-3-nitropyridine is a key structural motif and a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis is of considerable interest, and various methodologies have been developed to access this important scaffold. This guide provides a comparative analysis of the two most prevalent synthetic strategies for the preparation of this compound.
This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth examination of two distinct synthetic routes, complete with detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and supporting data to inform the selection of the most appropriate method for a given research and development context. The discussion emphasizes the underlying chemical principles and practical considerations essential for successful and efficient synthesis.
Comparative Overview of Synthetic Routes
The synthesis of this compound is primarily achieved through two distinct pathways:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine. This is a direct and widely employed method that involves the reaction of a commercially available or readily synthesized halo-nitropyridine with benzyl mercaptan.
-
Route 2: S-Alkylation of 2-Mercapto-3-nitropyridine. This approach entails the synthesis of a mercaptopyridine intermediate, followed by its alkylation with a suitable benzyl halide.
The following table provides a high-level comparison of these two routes, with detailed experimental data and discussion to follow.
| Parameter | Route 1: SNAr of 2-Chloro-3-nitropyridine | Route 2: S-Alkylation of 2-Mercapto-3-nitropyridine |
| Starting Materials | 2-Chloro-3-nitropyridine, Benzyl Mercaptan | 2-Mercapto-3-nitropyridine, Benzyl Bromide/Chloride |
| Key Transformation | Nucleophilic Aromatic Substitution | S-Alkylation |
| Typical Base | K₂CO₃, Et₃N, or other non-nucleophilic bases | NaH, NaOEt, or other suitable bases |
| Reaction Conditions | Mild to moderate heating | Generally mild conditions |
| Reported Yield | Good to excellent | Good to excellent |
| Advantages | Direct, often uses readily available starting materials. | Can be advantageous if 2-mercapto-3-nitropyridine is readily available or easily synthesized. |
| Disadvantages | Availability and cost of 2-chloro-3-nitropyridine can be a factor. | Requires the synthesis of the mercaptopyridine intermediate, which adds a step to the overall process. |
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine
This route is a classic and efficient method for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the thiolate anion of benzyl mercaptan at the C-2 position, leading to the displacement of the chloride leaving group.[1][2]
Reaction Scheme
References
A Head-to-Head Comparison of 2-(Benzylthio)-3-nitropyridine and its Oxygen Analog in Chemical Reactions
In the landscape of heterocyclic chemistry, nitropyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, particularly in the realm of medicinal chemistry and materials science. The electronic properties of the pyridine ring, further modulated by the presence of a nitro group, offer unique opportunities for selective chemical transformations. This guide provides an in-depth, head-to-head comparison of two key analogs: 2-(Benzylthio)-3-nitropyridine and 2-(Benzyloxy)-3-nitropyridine. We will delve into their synthesis, comparative reactivity in key chemical reactions, and provide detailed experimental protocols to enable researchers to further explore their chemical space.
Introduction: The Significance of the Chalcogen in the 2-Position
The choice between a sulfur (thioether) and an oxygen (ether) linkage at the 2-position of the 3-nitropyridine scaffold can profoundly influence the molecule's reactivity and, consequently, its utility in synthetic strategies. The distinct electronic and steric properties of sulfur versus oxygen—such as polarizability, bond lengths, and nucleophilicity—are expected to manifest in different reaction kinetics and product distributions. This guide aims to elucidate these differences through a discussion of fundamental reaction classes and to provide a practical framework for their experimental investigation.
Synthesis of this compound and 2-(Benzyloxy)-3-nitropyridine
The preparation of both target compounds typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-halo-3-nitropyridine precursor. The general synthetic approach is outlined below.
General Synthetic Workflow
Figure 1. General synthetic workflow for this compound and 2-(Benzyloxy)-3-nitropyridine.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl mercaptan (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-3-nitropyridine
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add benzyl alcohol (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise to the sodium benzoxide solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 2-(benzyloxy)-3-nitropyridine.
Head-to-Head Reactivity Comparison
The differential reactivity of the thioether and ether analogs can be explored in several key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions involving the displacement of the benzylthio or benzyloxy group, the efficiency of the reaction is largely dependent on the stability of the leaving group. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group, particularly at the ortho and para positions.[1][2]
Mechanistic Insight: The SNAr mechanism proceeds through a high-energy anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed.
Figure 2. General mechanism for Nucleophilic Aromatic Substitution (SNAr).
| Feature | This compound | 2-(Benzyloxy)-3-nitropyridine | Rationale |
| Leaving Group | Benzylthiolate (-SCH2Ph) | Benzylalkoxide (-OCH2Ph) | Sulfur is more polarizable and can better stabilize a negative charge. |
| Expected Reactivity in SNAr | Higher | Lower | The benzylthiolate is a better leaving group. |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of subsequent functionalization possibilities, such as diazotization and coupling reactions.[3][4]
Experimental Protocol: Nitro Group Reduction
-
Dissolve the 3-nitropyridine derivative (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or catalytic hydrogenation (e.g., 10% Pd/C under H2 atmosphere).
-
For the SnCl2·2H2O reduction, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC).
-
After completion, if using SnCl2·2H2O, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate. For catalytic hydrogenation, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude aminopyridine derivative by column chromatography.
Expected Outcome: The choice of the chalcogen at the 2-position is not expected to dramatically influence the ease of reduction of the nitro group. However, the sulfur atom in this compound can potentially poison certain hydrogenation catalysts, such as palladium on carbon.[5] Therefore, chemical reducing agents like SnCl2·2H2O might be more reliable for the thioether derivative.
| Reaction Condition | This compound | 2-(Benzyloxy)-3-nitropyridine | Rationale |
| Catalytic Hydrogenation (e.g., Pd/C) | Potential for catalyst poisoning. | Generally proceeds smoothly. | Sulfur compounds can deactivate palladium catalysts. |
| Chemical Reduction (e.g., SnCl2, Fe/HCl) | Expected to be effective. | Expected to be effective. | Less susceptible to functional group interference. |
Oxidation of the Benzyl Group
The benzylic position is susceptible to oxidation, which can be a desirable transformation or an unwanted side reaction depending on the synthetic goal.
Expected Outcome: The thioether linkage is itself susceptible to oxidation to a sulfoxide and then a sulfone.[6] This provides an additional reaction pathway for the sulfur-containing analog that is not available to the oxygen analog under similar conditions. The oxidation of the thioether to the corresponding sulfoxide or sulfone would significantly alter the electronic properties of the substituent, making it more electron-withdrawing and potentially activating the pyridine ring further for nucleophilic attack. The benzyloxy group is generally more robust towards mild oxidizing agents.
Summary of Comparative Reactivity
| Chemical Reaction | This compound | 2-(Benzyloxy)-3-nitropyridine | Key Differences |
| Nucleophilic Aromatic Substitution | More reactive | Less reactive | Benzylthiolate is a better leaving group. |
| Nitro Group Reduction | Catalyst poisoning possible with Pd/C. | Generally compatible with various reduction methods. | Sulfur can poison hydrogenation catalysts. |
| Oxidation | Thioether can be oxidized to sulfoxide/sulfone. | Ether linkage is relatively stable to oxidation. | The sulfur atom provides an additional site for oxidation. |
Conclusion
The choice between this compound and its oxygen analog, 2-(benzyloxy)-3-nitropyridine, should be guided by the specific synthetic strategy. The thioether derivative offers higher reactivity in nucleophilic aromatic substitution reactions, providing a potential advantage for the introduction of other functionalities at the 2-position. However, its susceptibility to catalyst poisoning in hydrogenation and its own oxidation to sulfoxides and sulfones must be taken into consideration. Conversely, the benzyloxy analog provides greater stability under a wider range of reductive and oxidative conditions, making it a more robust building block when the 2-position is intended to remain unchanged during subsequent transformations. The experimental protocols provided herein offer a starting point for researchers to explore and exploit the distinct chemical personalities of these two valuable synthetic intermediates.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. brainkart.com [brainkart.com]
A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-(Benzylthio)-3-nitropyridine
This guide provides a comprehensive validation framework for a new analytical method designed for the precise quantification of 2-(Benzylthio)-3-nitropyridine. As a crucial intermediate in various synthetic pathways, the ability to accurately determine its concentration is paramount for ensuring process consistency, product quality, and purity. We will delve into the causality behind our experimental choices, presenting a robust High-Performance Liquid Chromatography (HPLC) method that stands up to rigorous scientific and regulatory scrutiny. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated, reliable method for this compound.
The validation process detailed herein is meticulously aligned with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, ensuring the method is fit for its intended purpose.[1][2][3]
The Analytical Challenge and the Method of Choice: Reverse-Phase HPLC
This compound is a solid, non-volatile organic compound with a molecular weight of 246.29 g/mol .[4][5] Its structure, featuring a nitropyridine core, provides a strong chromophore, making it an ideal candidate for UV detection.
While other techniques like Gas Chromatography (GC) or simple UV-Vis spectrophotometry could be considered, they present significant drawbacks. GC would require high temperatures that could risk thermal degradation, and standalone UV-Vis spectrophotometry lacks the specificity to distinguish the analyte from potential impurities or starting materials.
High-Performance Liquid Chromatography (HPLC) emerges as the superior choice.[6][7] Its advantages include high resolution, sensitivity, and the ability to separate complex mixtures at ambient temperatures.[6][8] We have developed a reverse-phase HPLC (RP-HPLC) method, which is the most common and versatile mode of HPLC, offering excellent reproducibility for the analysis of moderately polar compounds like our target analyte.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC System | Equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | A gradient elution (e.g., 30-90% B over 15 minutes) is chosen to ensure elution of the main analyte with a good peak shape while also separating it from potentially more or less retained impurities. Formic acid helps to protonate silanols and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Detection | UV at 254 nm | The aromatic and nitro-moieties of the analyte exhibit strong absorbance at this common UV wavelength, ensuring high sensitivity. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Standard Prep. | 1 mg/mL stock in ACN, diluted in mobile phase | Acetonitrile is a strong organic solvent that readily dissolves the analyte. Diluting in the mobile phase ensures compatibility with the starting chromatographic conditions. |
The Validation Workflow: A Step-by-Step Protocol
Method validation is the formal process that demonstrates an analytical procedure is suitable for its intended use.[3][9] Our approach follows the ICH Q2(R2) framework, which is recognized by global regulatory bodies, including the FDA.[1][10]
Caption: A typical three-phase workflow for analytical method validation.
Below, we detail the experimental protocols for each critical validation parameter.
Specificity
Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest. It is crucial to prove that excipients, impurities, or degradation products do not interfere with the quantification.[11] This is arguably the most important validation characteristic.
Experimental Protocol:
-
Prepare a solution of a placebo (all matrix components except the analyte).
-
Prepare a solution of the this compound reference standard.
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo.
-
Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Inject all five samples (placebo, standard, spiked sample, unstressed sample, and stressed sample) into the HPLC system.
-
Acceptance Criteria: The placebo injection should show no peak at the retention time of the analyte. In the stressed sample, the analyte peak should be spectrally pure and well-resolved from any degradation peaks (Resolution > 2).
Linearity and Range
Causality: Linearity confirms a proportional relationship between the analyte concentration and the detector's response. The range is the concentration interval over which this relationship holds true with acceptable accuracy and precision.[12] This is fundamental for calculating concentrations of unknown samples.
Experimental Protocol:
-
Prepare a stock solution of the reference standard at a high concentration (e.g., 200 µg/mL).
-
Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target concentration). A typical range could be 10, 25, 50, 100, and 150 µg/mL.
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,480 |
| 25 | 312,950 |
| 50 | 624,500 |
| 100 | 1,251,000 |
| 150 | 1,874,550 |
| Result | r² = 0.9998 |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by recovery studies and confirms that the method is free from systematic error or bias.[13]
Experimental Protocol:
-
Prepare a placebo matrix.
-
Spike the placebo with the analyte at three different concentration levels (low, medium, high), for example, 80%, 100%, and 120% of the target concentration.
-
Prepare each level in triplicate (for a total of nine samples).
-
Analyze the samples using the HPLC method.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Table 2: Example Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (n=3) | %RSD |
| Low (80%) | 40 | 99.5% | 0.8% |
| Medium (100%) | 50 | 100.3% | 0.5% |
| High (120%) | 60 | 101.1% | 0.6% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method and is evaluated at two levels: repeatability and intermediate precision.[6][14]
Experimental Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous lot.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria: The overall %RSD for all 12 samples (from both days) should be ≤ 2.0%.
-
Table 3: Example Precision Data
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Number of Samples | 6 | 6 |
| Mean Assay (%) | 99.8% | 100.5% |
| %RSD | 0.9% | 1.1% |
| Overall %RSD (n=12) | \multicolumn{2}{c | }{1.3%} |
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[12] These are critical for analyzing impurities or trace levels of the analyte.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.
-
Inject progressively more dilute solutions of the analyte.
-
LOD Estimation: The concentration that yields an S/N ratio of 3:1.
-
LOQ Estimation: The concentration that yields an S/N ratio of 10:1.
-
Confirm the LOQ by preparing and analyzing six samples at the estimated LOQ concentration and verifying that the accuracy and precision meet acceptance criteria (e.g., recovery of 80-120% and %RSD ≤ 10%).
Table 4: Example LOD & LOQ Data
| Parameter | Result |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL |
| Precision at LOQ (%RSD) | 4.5% |
| Accuracy at LOQ (% Recovery) | 97.8% |
Robustness
Causality: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[11] These experiments are often performed during method development.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Prepare a standard solution and analyze it while making small, deliberate changes to these parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% organic solvent.
-
-
Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The assay result should not change significantly from the nominal conditions.
Caption: Interrelationship of core validation parameters defining a method's range.
Comparison with Alternative Methods
While our validated HPLC method is robust and specific, it's instructive to compare it against other potential techniques to underscore the rationale for its selection.
Table 5: Comparative Analysis of Analytical Methods
| Parameter | Validated RP-HPLC (This Guide) | UV-Vis Spectrophotometry | Gas Chromatography (GC-FID) |
| Specificity | Very High: Chromatographic separation resolves analyte from impurities. | Very Low: Measures total absorbance; cannot distinguish between similar chromophores. | High: Good separation, but requires analyte to be volatile and thermally stable. |
| Sensitivity | High (LOD ≈ 0.05 µg/mL): Suitable for trace analysis. | Moderate: Less sensitive than HPLC; not suitable for low-level impurities. | High: Can be very sensitive depending on the detector. |
| Quantitation Range | Wide and Linear: Validated over a broad concentration range. | Narrow: Adherence to Beer's Law is limited to a smaller concentration range. | Wide and Linear: Typically provides a wide linear range. |
| Sample Throughput | Moderate (run time ~20 min). | High: Very rapid analysis per sample. | Moderate to Low (longer run times for high-boiling point compounds). |
| Development Cost | Moderate to High. | Low: Simple instrumentation and method development. | Moderate. |
| Key Limitation | Requires more complex instrumentation and skilled operators. | Prone to interference from any UV-absorbing compound in the sample. | Risk of thermal degradation for the analyte; not suitable for non-volatile impurities. |
| Verdict | Optimal choice for quality control and regulatory submission. | Suitable for quick, in-process checks of pure material only. | Potentially viable but carries higher risk of analyte degradation. |
Conclusion
The Reverse-Phase High-Performance Liquid Chromatography method detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation experiments, designed and evaluated according to the ICH Q2(R2) guideline, confirm that the method is fit for its intended purpose in a quality control environment. When compared to alternatives like standalone UV-Vis spectrophotometry or Gas Chromatography, the HPLC method provides an unparalleled combination of specificity and reliability, making it the authoritative choice for ensuring the quality and consistency of this important chemical intermediate.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound 98 69212-31-3 [sigmaaldrich.com]
- 5. This compound | 69212-31-3 [m.chemicalbook.com]
- 6. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
Assessing the Reproducibility of Published Synthesis Methods for 2-(Benzylthio)-3-nitropyridine: A Comparative Guide
Introduction
2-(Benzylthio)-3-nitropyridine is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the benzylthio group at the 2-position and a nitro group at the 3-position of the pyridine ring offers a versatile scaffold for further chemical modifications. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for the preparation of this valuable compound. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the scientific literature, adapted to provide a reproducible and efficient synthesis. We will explore a traditional two-step approach and a more streamlined one-pot synthesis, evaluating them on parameters such as yield, reaction time, and operational simplicity to guide researchers in selecting the optimal method for their specific needs.
Method A: A Two-Step Synthesis via a Mercaptopyridine Intermediate
This a robust and well-established two-step process. The initial step involves the synthesis of the key intermediate, 2-mercapto-3-nitropyridine, from the commercially available 2-chloro-3-nitropyridine. The subsequent S-alkylation of the intermediate with benzyl bromide yields the final product.
Step 1: Synthesis of 2-Mercapto-3-nitropyridine
The conversion of a 2-chloropyridine to a 2-mercaptopyridine is a common transformation in heterocyclic chemistry. This can be achieved using various sulfur nucleophiles. Here, we present a method utilizing sodium hydrosulfide.
-
Materials: 2-chloro-3-nitropyridine, sodium hydrosulfide (NaSH), ethanol, water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydrosulfide (1.2 eq) in a minimal amount of water and add it to the flask.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the thiol.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-mercapto-3-nitropyridine.
-
The choice of sodium hydrosulfide as the sulfur nucleophile is based on its ready availability and reactivity. Ethanol is a suitable solvent as it dissolves the starting material and is compatible with the reaction conditions. The acidification step is crucial for the protonation of the thiolate intermediate to yield the desired mercaptopyridine.
Step 2: S-Alkylation of 2-Mercapto-3-nitropyridine
The S-alkylation of thiols is a highly efficient reaction, typically proceeding via an SN2 mechanism. A base is required to deprotonate the thiol, forming a more nucleophilic thiolate anion.
-
Materials: 2-mercapto-3-nitropyridine, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a stirred suspension of 2-mercapto-3-nitropyridine (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Potassium carbonate is a mild and effective base for the deprotonation of the thiol. Acetone is an excellent solvent for SN2 reactions, as it is polar aprotic and dissolves both the reactants. The use of a slight excess of benzyl bromide ensures the complete consumption of the thiol.
Visualizing the Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method B: A One-Pot Synthesis
A one-pot synthesis offers the advantage of reduced workup steps, solvent usage, and overall reaction time. In this approach, the 2-mercapto-3-nitropyridine intermediate is generated in situ and immediately reacted with benzyl bromide without isolation. A phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous and organic phases.
Experimental Protocol
-
Materials: 2-chloro-3-nitropyridine, sodium hydrosulfide (NaSH), benzyl bromide, tetrabutylammonium bromide (TBAB), toluene, water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq), benzyl bromide (1.1 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Add an aqueous solution of sodium hydrosulfide (1.5 eq).
-
Stir the biphasic mixture vigorously at 50-60 °C for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield pure this compound.
-
Causality of Experimental Choices
The one-pot approach is designed for efficiency. Toluene is chosen as the organic solvent to dissolve the starting materials and product. The use of tetrabutylammonium bromide as a phase-transfer catalyst is critical.[1][2] It facilitates the transfer of the hydrosulfide anion from the aqueous phase to the organic phase, where it can react with the 2-chloro-3-nitropyridine. This allows the reaction to proceed at a reasonable rate under biphasic conditions. The subsequent S-alkylation occurs in the same pot, driven by the in situ generated thiolate.
Visualizing the Workflow
References
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(Benzylthio)-3-nitropyridine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Benzylthio)-3-nitropyridine (CAS No. 69212-31-3). As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary operational and safety information, grounded in established chemical safety principles. The procedures herein are based on the known hazards of the compound's constituent functional groups—a nitropyridine core and a thioether moiety—and general best practices for laboratory chemical waste management.
Disclaimer: The following procedures are a synthesis of best practices. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding. All disposal activities must comply with local, state, and federal regulations, which may have specific requirements. This guide supplements, but does not supersede, institutional and regulatory protocols.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The primary risks are related to irritation.[1][2][3] The compound is a solid at room temperature with a melting point of 70-72 °C.[1][2]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 69212-31-3 | [1][4][5] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][4][5] |
| Molecular Weight | 246.29 g/mol | [1][4][5] |
| Physical Form | Solid | [1] |
| Signal Word | Warning | [1][3] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501 | [1][2][3] |
The causality for these hazards lies in the chemical's structure. The nitropyridine ring system can be reactive, and like many aromatic compounds, can cause irritation upon contact with skin, eyes, and the respiratory tract. The thioether group, while generally stable, contributes to the compound's overall reactivity profile and may release malodorous compounds if improperly handled.[6]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Prior to handling the compound for disposal, ensure all engineering controls are functional and appropriate PPE is worn.
-
Engineering Controls : All handling of this compound, including weighing, preparing solutions, and packaging for disposal, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] The work area must be equipped with an easily accessible emergency eyewash station and safety shower.[7][8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles are mandatory.[1][7]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber. Standard latex gloves may not provide sufficient protection. Always consult the glove manufacturer's compatibility chart.[7][8]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is required.[7]
-
Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with particulate filters may be necessary.[9] However, routine handling should be engineered to avoid this scenario.
-
Step-by-Step Waste Collection and Disposal Procedure
This compound and its containers must be treated as hazardous chemical waste.[7][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]
Protocol 1: Waste Segregation and Collection
-
Classification : Classify all waste streams containing this compound as Hazardous Chemical Waste . This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Solutions containing the compound.
-
Rinsate from decontaminating glassware (see Section 4).
-
-
Container Selection :
-
Labeling :
-
Waste Accumulation :
Protocol 2: Storage and Final Disposal
-
Temporary Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be:
-
Arranging Disposal :
Decontamination and Spill Management
Proper decontamination prevents unintended exposure and cross-contamination.
Protocol 3: Decontamination of Containers and Glassware
-
Initial Rinse : Rinse the empty container or glassware three times with a suitable solvent that can dissolve the compound (e.g., acetone or ethanol).
-
Collect Rinsate : Crucially, this first rinsate is considered hazardous waste. Collect all three rinses in your designated hazardous waste container for this compound waste.[11]
-
Final Wash : After the solvent rinse, the container can be washed with soap and water. After air-drying, it may be reused or disposed of as non-hazardous waste, per institutional policy.[11]
Protocol 4: Small Spill Cleanup
This procedure applies only to small spills that can be cleaned up in minutes by trained personnel. For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
Alert Personnel : Notify others in the immediate area.
-
Ensure Safety : Ensure you are wearing the full PPE described in Section 2.
-
Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbent material and spilled compound into a designated hazardous waste container using non-sparking tools.[7]
-
Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a soap and water wash. All cleaning materials must be collected as hazardous waste.[7]
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. This compound 98 69212-31-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 69212-31-3 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. pfw.edu [pfw.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
A Researcher's Guide to the Safe Handling of 2-(Benzylthio)-3-nitropyridine
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a culture of deep understanding regarding chemical safety. This guide provides a comprehensive operational plan for handling 2-(Benzylthio)-3-nitropyridine, a pyridine derivative, with an emphasis on the rationale behind each safety protocol. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment
This compound is a solid compound with a melting point of 70-72 °C.[1] While specific toxicity data is not extensively detailed in readily available literature, the compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our personal protective equipment (PPE) strategy is designed to create a robust barrier against these specific hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | To prevent contact with the solid powder or solutions, which can cause serious eye irritation.[2][3] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves (>0.11 mm thickness). Always inspect gloves for tears or punctures before use.[4][5] Lab Coat: A clean, fully buttoned lab coat made of a low-permeability fabric. | Nitrile gloves provide adequate protection against incidental skin contact, which can cause irritation.[2][5] A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or higher is mandatory. | To prevent inhalation of airborne particles, which may cause respiratory irritation.[2][4] |
Operational Plan: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Receiving and Storage
Upon receiving this compound, inspect the container for any signs of damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3][6] Recommended storage is between 2-8°C under nitrogen.[1][7]
Step 2: Weighing and Solution Preparation
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
Protocol for Weighing:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
To prevent the generation of dust, handle the solid material with care.[4]
-
Use a spatula to transfer the desired amount of this compound onto weighing paper or into a suitable container.
-
Clean any spills within the fume hood immediately.
Step 3: Experimental Use
When using this compound in reactions, it is best practice to maintain a closed system whenever feasible to prevent the release of the substance into the laboratory atmosphere.[4]
Step 4: Disposal of Contaminated Materials
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All unused or expired this compound, as well as any contaminated disposables (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled hazardous waste container.[2][4]
-
Contaminated Clothing: If your lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, in accordance with your institution's guidelines.[2][6]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert colleagues and restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[5]
-
Carefully sweep or vacuum the contained material into a sealed, labeled container for hazardous waste disposal.[6][8]
-
Ventilate the area and wash the spill site once the material has been removed.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[2][3]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Decision workflow for handling this compound.
References
- 1. This compound | 69212-31-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
